Product packaging for 4-Chloro-2-(phenylethynyl)aniline(Cat. No.:CAS No. 928782-97-2)

4-Chloro-2-(phenylethynyl)aniline

Cat. No.: B2599015
CAS No.: 928782-97-2
M. Wt: 227.69
InChI Key: JUMNQMVRAKHPJD-UHFFFAOYSA-N
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Description

4-Chloro-2-(phenylethynyl)aniline is a high-purity specialty chemical with the CAS registry number 928782-97-2 . Its molecular formula is C 14 H 10 ClN, and it has a molecular weight of 227.69 g/mol . The compound is characterized by an aniline group (aromatic amine) substituted with both a chlorine atom and a phenylethynyl group, a structure that can be represented by the SMILES notation NC1=CC=C(Cl)C=C1C#CC1=CC=CC=C1 . This unique structure makes it a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research, particularly for the construction of more complex molecules. As a handling precaution, it is recommended to store this compound in a dark place under an inert atmosphere at room temperature to ensure its long-term stability . According to GHS hazard classifications, this material has warning properties and may cause skin irritation (H315), serious eye irritation (H319), or respiratory irritation (H335) . Researchers are advised to use appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling instructions. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, or for use in humans or animals . The available purity for this compound is 98% minimum, and its identity is typically confirmed by analytical techniques such as 1 H NMR and IR spectroscopy .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10ClN B2599015 4-Chloro-2-(phenylethynyl)aniline CAS No. 928782-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(2-phenylethynyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMNQMVRAKHPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 4-Chloro-2-(phenylethynyl)aniline, a substituted aniline derivative of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information from chemical suppliers, provides predicted data based on closely related analogs, and details a robust, experimentally-grounded synthetic protocol. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, and potential application of this and similar molecules.

Chemical and Physical Properties

Direct experimental data for many of the physical properties of this compound are not extensively reported in publicly available literature. The information presented below is a combination of data from chemical suppliers and predicted values for a structurally analogous compound, 4-chloro-2-(p-tolylethynyl)aniline.

General Information
PropertyValueReference
IUPAC Name This compound-
CAS Number 928782-97-2[1]
Molecular Formula C₁₄H₁₀ClN[1]
Molecular Weight 227.69 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥97%[1]
InChI Key JUMNQMVRAKHPJD-UHFFFAOYSA-N[1]
Predicted Physicochemical Properties

The following data are predicted for the closely related compound, 4-chloro-2-(p-tolylethynyl)aniline, and can be considered as estimations for this compound.

PropertyPredicted ValueReference
Boiling Point 405.9 ± 45.0 °C[2]
Density 1.22 ± 0.1 g/cm³[2]

Synthesis of this compound

A common and effective method for the synthesis of aryl alkynes is the Sonogashira coupling reaction.[3][4] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide is a versatile tool in organic synthesis.[5] A plausible and well-established protocol for the synthesis of this compound would involve the Sonogashira coupling of a suitable di-substituted aniline, such as 4-chloro-2-iodoaniline, with phenylacetylene.

Proposed Experimental Protocol: Sonogashira Coupling

This protocol is based on established methodologies for Sonogashira couplings.[3][4][5]

Reaction Scheme:

Materials:

  • 4-Chloro-2-iodoaniline

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-chloro-2-iodoaniline (1 equivalent), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

  • Add the anhydrous solvent, followed by the amine base.

  • To this stirred mixture, add phenylacetylene (1.1-1.5 equivalents) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 4-Chloro-2-iodoaniline Phenylacetylene Stirring Stirring at RT or elevated temperature Reactants->Stirring Catalysts Pd(PPh3)2Cl2 CuI Catalysts->Stirring Solvent_Base Anhydrous Solvent Amine Base Solvent_Base->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Extraction Extraction Evaporation->Extraction Drying Drying Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Spectral Data

No specific experimental spectral data (NMR, IR, MS) for this compound has been identified in the searched literature. Researchers are advised to perform their own spectral analysis upon synthesis for structural confirmation. For reference, spectral data for related compounds can be found in various chemical databases.

Biological Activity and Drug Development Potential

There is currently no published information on the biological activity, signaling pathway involvement, or therapeutic applications of this compound.

While some chloro-aniline derivatives have been investigated for various biological activities, including potential toxicity[6], it is crucial to note that the biological profile of a molecule is highly specific to its exact structure. Therefore, any potential biological activity of this compound would need to be determined through dedicated experimental evaluation.

Conclusion

This compound is a chemical compound for which basic identifying information is available, but detailed experimental physicochemical and biological data are lacking in the public domain. The synthetic route via Sonogashira coupling is a well-established and reliable method for its preparation. This guide provides a foundational starting point for researchers interested in synthesizing and exploring the properties and potential applications of this molecule. Further experimental investigation is required to fully characterize its chemical, physical, and biological properties.

References

Synthesis of 4-Chloro-2-(phenylethynyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-(phenylethynyl)aniline, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic routes, experimental protocols, and relevant chemical data to support research and development in these fields.

Introduction

This compound is an aromatic compound featuring a chloro-substituted aniline core with a phenylethynyl moiety at the ortho-position. This unique structural arrangement makes it a key intermediate in the synthesis of a variety of heterocyclic compounds and complex organic molecules with potential applications in drug discovery and as functional materials. The primary and most efficient method for its synthesis is the Sonogashira cross-coupling reaction.

Synthetic Pathway Overview

The principal synthetic strategy for this compound involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide. The most common precursors for this synthesis are ortho-halogenated 4-chloroanilines, such as 2-iodo-4-chloroaniline or 2-bromo-4-chloroaniline.

The overall synthetic transformation can be visualized as follows:

Synthesis of this compound cluster_precursor Precursor Synthesis cluster_sonogashira Sonogashira Coupling 4-Chloroaniline 4-Chloroaniline Ortho_Halogenated_Precursor 2-Bromo-4-chloroaniline or 2-Iodo-4-chloroaniline 4-Chloroaniline->Ortho_Halogenated_Precursor Halogenation Halogenating_Agent Halogenating Agent (NBS or ICl) Halogenating_Agent->Ortho_Halogenated_Precursor Final_Product This compound Ortho_Halogenated_Precursor->Final_Product Sonogashira Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Final_Product Catalyst_System Pd Catalyst Cu(I) Cocatalyst Base Catalyst_System->Final_Product

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursors and the final product.

Synthesis of Precursors

The ortho-halogenated anilines are key starting materials. Below are protocols for their preparation from 4-chloroaniline.

3.1.1. Synthesis of 2-Bromo-4-chloroaniline

This procedure involves the electrophilic bromination of 4-chloroaniline.

  • Reactants:

    • 4-Chloroaniline

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • Dissolve 4-chloroaniline in carbon tetrachloride in a round-bottom flask.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature while stirring.

    • Continue stirring for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, filter the mixture to remove succinimide.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

3.1.2. Synthesis of 2-Iodo-4-chloroaniline

This procedure outlines a practical route to 2-iodoanilines via a decarboxylative iodination of the corresponding anthranilic acid, or more directly through iodination of the aniline. A direct iodination approach is presented here.

  • Reactants:

    • 4-Chloroaniline

    • Iodine monochloride (ICl) or Iodine (I₂) and an oxidizing agent.

    • Appropriate solvent (e.g., acetic acid, dichloromethane).

  • Procedure (using ICl):

    • Dissolve 4-chloroaniline in a suitable solvent such as glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of iodine monochloride in the same solvent to the cooled aniline solution with constant stirring.

    • Allow the reaction to proceed at low temperature until completion (monitored by TLC).

    • Quench the reaction by pouring it into water.

    • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallization or column chromatography can be used for further purification.

Synthesis of this compound via Sonogashira Coupling

This protocol details the palladium-catalyzed coupling of 2-iodo-4-chloroaniline with phenylacetylene. A similar protocol can be adapted for 2-bromo-4-chloroaniline, potentially requiring more forcing conditions (e.g., higher temperature, stronger base, or a different ligand).

  • Reactants and Reagents:

Reagent/CatalystMolecular Weight ( g/mol )Amount (mmol)Molar Equiv.
2-Iodo-4-chloroaniline253.472.51.0
Phenylacetylene102.132.751.1
Dichlorobis(triphenylphosphine)palladium(II)701.900.1250.05
Copper(I) iodide (CuI)190.450.1250.05
Triethylamine (Et₃N)101.195.02.0
Anhydrous Tetrahydrofuran (THF)---
  • Experimental Procedure:

    • To an oven-dried two-neck round-bottom flask, add dichlorobis(triphenylphosphine)palladium(II) (88 mg, 0.125 mmol) and copper(I) iodide (24 mg, 0.125 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add anhydrous tetrahydrofuran (THF) (5 mL) to the flask.

    • To this suspension, sequentially add 2-iodo-4-chloroaniline (634 mg, 2.5 mmol) and triethylamine (702 µL, 5.0 mmol).

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Add phenylacetylene (300 µL, 2.75 mmol) to the reaction mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the 2-iodo-4-chloroaniline is completely consumed (approximately 2 hours).

    • Upon completion, filter the reaction mixture through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane (1:9, v/v) as the eluent to afford pure this compound.

  • Expected Yield: 83% (approximately 472 mg).

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Chloroaniline106-47-8C₆H₆ClN127.57Colorless to pale yellow solid68-71
2-Bromo-4-chloroaniline873-38-1C₆H₅BrClN206.47Pale brown crystalline powder64-68
2-Iodo-4-chloroaniline63069-48-7C₆H₅ClIN253.47Solid39-43
Phenylacetylene536-74-3C₈H₆102.13Colorless liquid-45
This compound928782-97-2C₁₄H₁₀ClN227.69Not specifiedNot specified

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValues
¹H NMR Predicted shifts based on similar structures: Aromatic protons will appear in the range of δ 6.5-7.6 ppm. The amine protons will appear as a broad singlet. The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR Predicted shifts based on similar structures: Aromatic carbons will be in the δ 110-150 ppm range. The alkyne carbons will appear in the δ 80-100 ppm region.
IR (cm⁻¹) Characteristic absorptions expected: N-H stretching (around 3300-3500 cm⁻¹), C≡C stretching (around 2100-2260 cm⁻¹, typically weak for symmetrical alkynes but may be visible here), C-Cl stretching (in the fingerprint region). Aromatic C-H and C=C stretching will also be present.
Mass Spec (m/z) The molecular ion peak [M]⁺ would be expected at m/z 227, with a characteristic M+2 peak at m/z 229 due to the ³⁷Cl isotope (approximately one-third the intensity of the M peak).

Note: Experimentally obtained spectroscopic data should be used for definitive characterization.

Reaction Mechanism and Workflow

Sonogashira Coupling Mechanism

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X(L₂) Pd0->PdII_complex Oxidative Addition ArX 2-Iodo-4-chloroaniline OxAdd Oxidative Addition Transmetalation Transmetalation PdII_alkynyl Ar-Pd(II)-(C≡CPh)(L₂) PdII_complex->PdII_alkynyl Cu_acetylide Cu(I)-C≡CPh Cu_acetylide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 RedElim Reductive Elimination Product This compound PdII_alkynyl->Product Reductive Elimination Alkyne Phenylacetylene (PhC≡CH) pi_complex [PhC≡CH---Cu(I)] complex Alkyne->pi_complex Base Base (Et₃N) Deprotonation Deprotonation CuI Cu(I)I CuI->pi_complex pi_complex->Cu_acetylide Deprotonation by Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

The key steps are:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (2-iodo-4-chloroaniline) to form a Pd(II) complex.

  • Formation of Copper Acetylide: In the copper cycle, the terminal alkyne (phenylacetylene) coordinates with the Cu(I) salt and is deprotonated by the base to form a copper acetylide intermediate.

  • Transmetalation: The acetylide group is transferred from the copper to the palladium(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The desired product, this compound, is formed from the palladium complex, and the Pd(0) catalyst is regenerated to continue the cycle.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start setup Assemble and dry glassware (two-neck flask, condenser) start->setup reagents Add Pd catalyst, CuI, and THF under inert atmosphere setup->reagents add_reactants Add 2-iodo-4-chloroaniline, triethylamine, and phenylacetylene reagents->add_reactants reaction Stir at room temperature (approx. 2 hours) add_reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Filter through Celite® and concentrate filtrate monitoring->workup Reaction complete purification Column chromatography (Silica gel, EtOAc/Hexane) workup->purification characterization Characterize pure product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • Handling of Reagents: Organohalides, palladium catalysts, copper salts, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: The Sonogashira reaction is typically performed under an inert atmosphere to prevent side reactions and catalyst degradation.

  • Waste Disposal: Chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The Sonogashira coupling of 2-iodo-4-chloroaniline with phenylacetylene is a reliable and high-yielding method. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel organic compounds for various applications. It is recommended that all procedures be carried out by trained professionals with a thorough understanding of synthetic organic chemistry techniques and safety protocols.

Technical Guide: 4-Chloro-2-(phenylethynyl)aniline (CAS No. 928782-97-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(phenylethynyl)aniline, a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis via Sonogashira coupling, and explores its potential, albeit currently under-investigated, role in drug development as a scaffold for kinase inhibitors. The information is presented to be a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel chemical entities.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from structurally related compounds. The data presented below is a combination of reported values for the core structure and related analogs.

PropertyValueSource/Reference
CAS Number 928782-97-2Chemical Abstracts Service
Molecular Formula C₁₄H₁₀ClN-
Molecular Weight 227.69 g/mol [1]
Appearance Expected to be a solidInferred from analogs
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to be soluble in common organic solvents (e.g., THF, EtOAc, Hexane)Inferred from synthesis protocol

Experimental Protocol: Synthesis of this compound

The primary synthetic route to this compound is through a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 2-Iodo-4-chloroaniline 2-Iodo-4-chloroaniline (CAS: 63069-48-7) Reaction + 2-Iodo-4-chloroaniline->Reaction Phenylacetylene Phenylacetylene (CAS: 536-74-3) Phenylacetylene->Reaction PdCl2(PPh3)2 PdCl₂(PPh₃)₂ PdCl2(PPh3)2->Reaction CuI CuI CuI->Reaction Triethylamine Triethylamine (Et₃N) Triethylamine->Reaction THF THF (solvent) THF->Reaction Product This compound (CAS: 928782-97-2) Reaction->Product

Figure 1: Sonogashira coupling for the synthesis of this compound.
Materials and Methods:

  • Reactants:

    • 2-Iodo-4-chloroaniline (1.0 eq)

    • Phenylacetylene (1.1 eq)

  • Catalysts and Reagents:

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

    • Copper(I) iodide (CuI) (0.05 eq)

    • Triethylamine (Et₃N) (2.0 eq)

  • Solvent:

    • Anhydrous Tetrahydrofuran (THF)

Procedure:
  • To an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.05 eq), and anhydrous THF.

  • To this suspension, sequentially add 2-iodo-4-chloroaniline (1.0 eq) and triethylamine (2.0 eq).

  • De-gas the reaction mixture by bubbling with argon for approximately 15 minutes.

  • Add phenylacetylene (1.1 eq) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the complete consumption of 2-iodo-4-chloroaniline is observed (typically around 2 hours).

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent to yield pure this compound.

This protocol is adapted from a similar synthesis reported in the literature.

Potential Applications in Drug Development

While direct biological activity of this compound is not yet well-documented, its structural motifs are present in molecules with significant pharmacological activities, particularly as kinase inhibitors. The 2-substituted aniline scaffold is a common feature in the development of anti-tumor drugs.[2]

Potential as a Scaffold for Kinase Inhibitors:

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them important targets for drug development.

The 4-chloroaniline and phenylethynyl moieties present in this compound can be considered as key fragments for interaction with the ATP-binding pocket of various kinases. For instance, derivatives of 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile containing a 4-chlorophenyl group have been identified as inhibitors of the RET tyrosine kinase.

G cluster_0 Drug Development Workflow start This compound Scaffold synthesis Synthesis of Derivatives start->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Figure 2: Potential workflow for the development of drugs based on the this compound scaffold.

The logical progression for exploring the therapeutic potential of this compound would involve its use as a core structure for the synthesis of a library of derivatives. These derivatives would then be screened against a panel of kinases to identify "hit" compounds with inhibitory activity. Subsequent lead optimization through medicinal chemistry efforts could then enhance potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel therapeutic agents.

Conclusion

This compound is a readily synthesizable compound with structural features that suggest its potential as a valuable building block in drug discovery, particularly in the design of kinase inhibitors. This technical guide provides the foundational information necessary for researchers to synthesize and begin to explore the biological activities of this and related molecules. Further investigation into its biological targets and the development of structure-activity relationships for its derivatives are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 4-Chloro-2-(phenylethynyl)aniline is limited in publicly available literature. The information presented in this guide, including physicochemical properties, spectroscopic data, and biological activities, is largely inferred from structurally related compounds and established chemical principles. This document is intended to serve as a theoretical and practical guide for researchers interested in this molecule.

Core Molecular Structure and Properties

This compound is an organic compound featuring a chloro-substituted aniline ring with a phenylethynyl group at the ortho position relative to the amino group. This structure combines the chemical functionalities of a halogenated aromatic amine and a diarylacetylene, suggesting potential applications in medicinal chemistry and materials science.

Molecular Structure:

The key structural features include the aniline moiety, which can act as a hydrogen bond donor and is susceptible to electrophilic substitution; the chloro group, which influences the electronic properties and lipophilicity; and the rigid phenylethynyl linker, which can participate in π-stacking interactions and is a common pharmacophore in various bioactive molecules.

Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are projected based on data from similar compounds such as 2-(phenylethynyl)aniline and 4-chloro-2-(p-tolylethynyl)aniline.[1][2][3]

PropertyEstimated ValueSource of Estimation
Molecular Formula C14H10ClNInferred from structure
Molecular Weight 227.69 g/mol Calculated
Boiling Point ~380-400 °CExtrapolated from related compounds[2][3]
Melting Point Not available-
pKa (of the amine) ~2.0-2.5Based on 2-(phenylethynyl)aniline[1]
LogP ~4.0-4.5Estimated based on structure
Appearance Likely a yellow to brown solidBased on related compounds[2]

Synthesis and Experimental Protocols

A plausible synthetic route to this compound is via a Sonogashira cross-coupling reaction.[4][5][6] This widely used method forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Proposed Synthetic Workflow

The proposed synthesis involves the palladium- and copper-catalyzed coupling of 4-chloro-2-iodoaniline with phenylacetylene.

G cluster_reactants Reactants cluster_reagents Reagents & Catalysts cluster_process Process cluster_product Product A 4-Chloro-2-iodoaniline F Sonogashira Coupling A->F B Phenylacetylene B->F C Pd(PPh3)4 (Palladium Catalyst) C->F D CuI (Copper(I) Iodide) D->F E Triethylamine (Base) E->F G This compound F->G G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P1 P RTK->P1 Autophosphorylation Substrate Intracellular Substrate RTK->Substrate Phosphorylates Molecule This compound Molecule->RTK Inhibits P2 P Substrate->P2 Downstream Downstream Signaling (e.g., MAPK pathway) Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Physical and chemical properties of 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to 4-Chloro-2-(phenylethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and predicted physical and chemical properties of this compound. It includes a plausible synthetic route and standardized experimental protocols for its characterization. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines information on closely related analogs with established analytical methodologies to serve as a foundational resource.

Core Chemical and Physical Properties

Quantitative data for this compound is not widely available. The following table summarizes key computed and predicted properties, along with data from structurally similar compounds for comparative purposes.

PropertyThis compound (Predicted/Computed)4-chloro-2-(p-tolylethynyl)aniline[1][2]4-(phenylethynyl)aniline[3]4-Chloroaniline[4]
Molecular Formula C₁₄H₁₀ClNC₁₅H₁₂ClNC₁₄H₁₁NC₆H₆ClN
Molecular Weight 227.69 g/mol 241.72 g/mol 193.25 g/mol 127.57 g/mol
Boiling Point ~405.9 ± 45.0 °C (Predicted)[2]405.9 ± 45.0 °C (Predicted)[2]Not Available232 °C
Density ~1.22 ± 0.1 g/cm³ (Predicted)[2]1.22 ± 0.1 g/cm³ (Predicted)[2]Not Available1.43 g/cm³
Appearance Solid (Predicted)Not AvailableYellow to orange-yellow solid[5]Colorless to amber solid[4]
Solubility Predicted to be soluble in organic solvents.[5]Soluble in appropriate organic solvents.[1]Soluble in benzene, dichloromethane.[5]Soluble in hot water, organic solvents.[4]
InChI Key Not AvailableNot AvailableODFQRHOQXHVJTQ-UHFFFAOYSA-N[3]QSNSCYSYFYORTR-UHFFFAOYSA-N
Synthesis Pathway

The most direct and common method for synthesizing aryl alkynes is the Sonogashira coupling reaction.[6][7] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6] For this compound, a plausible route is the Sonogashira coupling of 2-bromo-4-chloroaniline with phenylacetylene.

G cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Process cluster_product Product A 2-Bromo-4-chloroaniline F Sonogashira Coupling Reaction A->F B Phenylacetylene B->F C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->F Catalyzes D Cu(I) Co-catalyst (e.g., CuI) D->F Co-catalyzes E Amine Base (e.g., Et₃N) E->F Solvent/Base G This compound F->G Yields

Caption: Proposed Sonogashira coupling synthesis of this compound.

Predicted Spectroscopic Data

While specific spectra for this compound are not available, the following tables outline the expected signals based on its chemical structure.

¹H NMR (Proton NMR) Predicted Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂4.0 - 5.5Broad Singlet2H
Aromatic (Aniline)6.5 - 7.5Multiplets3H
Aromatic (Phenyl)7.2 - 7.6Multiplets5H

¹³C NMR (Carbon NMR) Predicted Data

CarbonsPredicted Chemical Shift (δ, ppm)
Aromatic C-NH₂145 - 150
Aromatic C-Cl125 - 135
Aromatic C-C≡110 - 120
Aromatic C-H (Aniline Ring)115 - 130
Aromatic C-H (Phenyl Ring)128 - 132
Aromatic Quaternary C (Phenyl Ring)120 - 125
Alkyne (-C≡C-)85 - 95

IR (Infrared) Spectroscopy Predicted Data

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amine)3300 - 3500 (two bands)
C-H Stretch (Aromatic)3000 - 3100
C≡C Stretch (Alkyne)2100 - 2260
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch (Amine)1250 - 1350
C-Cl Stretch600 - 800

Experimental Protocols

The following sections provide detailed, standardized methodologies for the synthesis and characterization of this compound.

A. Synthesis: Sonogashira Coupling (General Protocol)

This protocol describes a typical copper-free Sonogashira coupling procedure.

Materials:

  • 2-bromo-4-chloroaniline

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Reaction flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with a condenser, magnetic stir bar, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add 2-bromo-4-chloroaniline, the palladium catalyst, and the anhydrous solvent under an inert atmosphere.

  • Initiation: Begin stirring the mixture. Add the amine base followed by the dropwise addition of phenylacetylene.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and amine salt.

  • Extraction: Transfer the filtrate to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

B. Characterization: Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9]

G A 1. Sample Preparation (Dry, powder the solid) B 2. Pack Capillary Tube (2-3 mm height) A->B C 3. Place in Apparatus (e.g., Mel-Temp) B->C D 4. Rapid Heating (To ~10°C below expected m.p.) C->D E 5. Slow Heating (~1-2°C per minute) D->E F 6. Observe & Record (Start and end of melting) E->F G Melting Point Range F->G

Caption: Workflow for determining the melting point of a solid organic compound.

Procedure:

  • Sample Preparation: Ensure the purified solid is completely dry and finely powdered.[10]

  • Capillary Packing: Press the open end of a capillary tube into the powder. Tap the sealed end on a hard surface to pack the solid to a height of 2-3 mm.[11][12]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[10]

  • Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[13]

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9]

C. Characterization: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14]

G A 1. Collect Background (Spectrum of empty ATR crystal) B 2. Place Sample (Small amount of solid on crystal) A->B C 3. Apply Pressure (Ensure good contact) B->C D 4. Collect Sample Spectrum (IR beam passes through sample) C->D E 5. Process Data (Ratio of sample to background) D->E F IR Spectrum (Transmittance vs. Wavenumber) E->F

Caption: Standard workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

Procedure (ATR Method):

  • Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This accounts for ambient atmospheric absorptions (e.g., CO₂, H₂O).[15]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[16]

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good optical contact.

  • Sample Scan: Acquire the infrared spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to generate the final spectrum.[15]

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

D. Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

G A 1. Dissolve Sample (5-25 mg in ~0.6 mL deuterated solvent, e.g., CDCl₃) B 2. Filter Solution (Into clean NMR tube) A->B C 3. Insert into Magnet (Place tube in spinner) B->C D 4. Spectrometer Setup (Lock, Tune, Shim) C->D E 5. Acquire Data (Set parameters and run experiment) D->E F 6. Process Data (Fourier Transform, Phase, Baseline) E->F G NMR Spectrum F->G

Caption: General workflow for preparing a sample and acquiring an NMR spectrum.

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[17]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[18]

  • Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's magnet.

  • Tuning and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve maximum homogeneity. The probe is tuned to the correct frequency for the nucleus being observed (¹H or ¹³C).[19]

  • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the data.[20]

  • Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to residual solvent signals or an internal standard like TMS).

E. Characterization: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.[21]

G A 1. Sample Introduction (Volatilize sample in vacuum) B 2. Ionization (e.g., Electron Impact, EI) A->B C 3. Acceleration (Ions accelerated by electric field) B->C D 4. Mass Analysis (Ions separated by m/z ratio) C->D E 5. Detection (Ion current measured) D->E F Mass Spectrum (Intensity vs. m/z) E->F

Caption: A simplified workflow of the mass spectrometry experiment.

Procedure (Electron Impact - EI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[22]

  • Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer, where it is vaporized.[23]

  • Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺).[24]

  • Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions.[23]

  • Analysis and Detection: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio. A detector then measures the abundance of each ion.[25] The resulting mass spectrum plots relative ion abundance versus m/z.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and chemical databases did not yield any specific information regarding the biological activity or associated signaling pathways for this compound. This compound is primarily considered a synthetic intermediate or building block for the creation of more complex molecules, which may themselves be subjects of biological investigation.

References

An In-depth Technical Guide to 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-(phenylethynyl)aniline, a compound of interest in synthetic and medicinal chemistry. This document details its synthesis, chemical properties, and potential biological relevance, presenting data in a structured format for ease of comparison and use in a research and development setting.

Core Compound Properties

While the initial discovery of this compound is not extensively documented in publicly available literature, its synthesis and basic properties are established. It is recognized by the CAS number 928782-97-2.

PropertyValue
Molecular Formula C₁₄H₁₀ClN
Molecular Weight 227.69 g/mol
CAS Number 928782-97-2
Appearance Solid
Purity Typically >97% (commercial availability)
InChI Key JUMNQMVRAKHPJD-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

This protocol is based on established methodologies for similar compounds.

Materials:

  • 2-Iodo-4-chloroaniline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel (60-120 mesh)

  • Anhydrous sodium sulfate

  • Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried, two-necked round-bottom flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.125 mmol), CuI (0.125 mmol), and anhydrous THF (5 mL).

  • To this suspension, sequentially add 2-iodo-4-chloroaniline (2.5 mmol) and triethylamine (5.0 mmol).

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Add phenylacetylene (2.75 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC), observing the consumption of the 2-iodo-4-chloroaniline starting material (approximately 2 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9 v/v) as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound. A reported yield for this reaction is approximately 83%.[1]

Synthesis Workflow:

G Reactants 2-Iodo-4-chloroaniline + Phenylacetylene Reaction Sonogashira Coupling (Room Temperature, 2h) Reactants->Reaction Catalysts PdCl2(PPh3)2 + CuI Catalysts->Reaction Base_Solvent Triethylamine (Base) THF (Solvent) Base_Solvent->Reaction Workup Filtration through Celite Reaction->Workup Purification Column Chromatography (Silica Gel, EtOAc/Hexane) Workup->Purification Product This compound Purification->Product

A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

Expected ¹H NMR (CDCl₃) signals:

  • Aromatic protons of the aniline ring.

  • Aromatic protons of the phenylacetylene moiety.

  • A broad singlet corresponding to the amine (-NH₂) protons.

Expected ¹³C NMR (CDCl₃) signals:

  • Signals corresponding to the carbon atoms of the two aromatic rings.

  • Characteristic signals for the alkyne carbons.

Expected Mass Spectrometry (MS) data:

  • A molecular ion peak corresponding to the molecular weight of the compound (227.69 g/mol ).

Biological Activity and Potential Applications

Currently, there is limited direct information in the public domain regarding the biological activity or signaling pathway modulation of this compound. However, the structural motifs present in the molecule, namely the substituted aniline and the phenylethynyl group, are found in various biologically active compounds.

  • Aniline Derivatives: Substituted anilines are a common feature in many pharmaceuticals and have been investigated for a wide range of activities, including anticancer and antimicrobial properties.[2][3]

  • Phenylethynyl Moiety: The phenylethynyl group is also present in a number of compounds with demonstrated biological activities, including use as intermediates in the synthesis of more complex bioactive molecules.

Given the presence of these pharmacophores, this compound could be a valuable intermediate for the synthesis of novel drug candidates. Further biological screening is required to determine its specific activities.

Logical Relationship for Potential Drug Discovery:

G cluster_0 Core Structure cluster_1 Structural Motifs cluster_2 Known Biological Activities of Motifs cluster_3 Potential Application This compound This compound Substituted Aniline Substituted Aniline This compound->Substituted Aniline Phenylethynyl Group Phenylethynyl Group This compound->Phenylethynyl Group Anticancer Anticancer Substituted Aniline->Anticancer Antimicrobial Antimicrobial Substituted Aniline->Antimicrobial Intermediate for Drug Discovery Intermediate for Drug Discovery Phenylethynyl Group->Intermediate for Drug Discovery Anticancer->Intermediate for Drug Discovery Antimicrobial->Intermediate for Drug Discovery

Relationship between the core structure and its potential applications.

Conclusion

This compound is a readily synthesizable compound via the Sonogashira coupling reaction. While its specific biological activities have not been extensively reported, its structural components suggest that it may serve as a valuable building block in the development of new therapeutic agents. Further research into its biological properties is warranted to fully elucidate its potential in drug discovery and development.

References

An In-depth Technical Guide to 4-Chloro-2-(phenylethynyl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(phenylethynyl)aniline is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives have garnered significant interest, particularly in the field of oncology, where they have been investigated as potential kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives. Detailed experimental protocols, quantitative biological data on analogous compounds, and insights into their potential mechanisms of action are presented to facilitate further research and drug development efforts in this area.

Introduction

The 2-(phenylethynyl)aniline structural motif is a valuable building block in organic synthesis, enabling the construction of diverse and complex molecular architectures. The introduction of a chlorine atom at the 4-position of the aniline ring can significantly modulate the electronic and lipophilic properties of the molecule, influencing its chemical reactivity and biological activity. This guide focuses on this compound and its derivatives, exploring their synthetic accessibility and potential as therapeutic agents, particularly in the context of cancer therapy.

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound and its derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne (e.g., phenylacetylene) and an aryl halide (e.g., 2,5-dichloroaniline).

General Sonogashira Coupling Protocol

A typical experimental setup involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent.

Experimental Protocol: General Sonogashira Coupling

  • Reactants:

    • Aryl halide (e.g., 2,5-dichloroaniline) (1.0 equiv)

    • Terminal alkyne (e.g., phenylacetylene) (1.0-1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

    • Copper(I) iodide (CuI) (2-10 mol%)

    • Base (e.g., triethylamine, diisopropylamine) (2-3 equiv)

    • Solvent (e.g., THF, DMF, toluene)

  • Procedure:

    • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

    • Add the degassed solvent, followed by the base and the terminal alkyne.

    • Stir the reaction mixture at room temperature or with heating (e.g., 50-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Logical Workflow for Sonogashira Coupling

Sonogashira_Workflow Reactants Aryl Halide + Terminal Alkyne Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalysts Pd Catalyst + Cu(I) Co-catalyst Catalysts->Reaction_Setup Base_Solvent Base + Solvent Base_Solvent->Reaction_Setup Reaction Reaction (Stirring, Heat) Reaction_Setup->Reaction Workup Work-up & Purification Reaction->Workup Product Coupled Product Workup->Product Kinase_Targets Scaffold 2-Alkynyl Aniline Scaffold Mer Mer Kinase Scaffold->Mer Inhibition cMet c-Met Kinase Scaffold->cMet Inhibition Src Src Family Kinases Scaffold->Src Inhibition Aurora Aurora Kinases Scaffold->Aurora Inhibition MTT_Workflow Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate (48-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Potential Research Areas for 4-Chloro-2-(phenylethynyl)aniline: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential research avenues for the novel compound 4-Chloro-2-(phenylethynyl)aniline. Based on the known biological activities of its constituent chemical moieties—the chloroaniline and phenylethynyl groups—this document outlines promising areas of investigation, detailed experimental protocols, and hypothetical signaling pathways for consideration in anticancer, antimicrobial, and kinase inhibition research.

Physicochemical Properties

A summary of the predicted and known properties of this compound and its core components is presented below.

PropertyValueSource
IUPAC Name This compound---
Molecular Formula C₁₄H₁₀ClN---
Molecular Weight 227.70 g/mol ---
Appearance Pale yellow solid (predicted)Inferred from related compounds[1]
Solubility Soluble in organic solvents (e.g., DMF, DMSO, ethanol); poorly soluble in water (predicted)Inferred from related compounds

Potential Research Areas

The structural features of this compound suggest several promising areas for biological investigation.

Anticancer Activity

The chloroaniline and phenylethynyl scaffolds are present in numerous compounds with demonstrated anticancer properties.[2][3][4][5] Substituted anilines have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][4] The phenylethynyl group is a key pharmacophore in several kinase inhibitors, including those targeting Src, FLT3, and Aurora kinases, which are implicated in tumor growth and metastasis.[1][6][7][8][9]

Potential Targets and Screening Panels:

  • Kinase Inhibition: A primary area of investigation should be the compound's activity as a kinase inhibitor. Screening against a panel of oncogenic kinases is recommended.

    • Initial Panel: Src, B-RAF, C-RAF, FLT3, Aurora A/B, EGFR, VEGFR-2.

  • Cell-Based Assays: The compound should be evaluated for its cytotoxic and antiproliferative effects against a diverse panel of human cancer cell lines.

    • Suggested Cell Lines:

      • Breast Cancer: MCF-7, MDA-MB-231 (Triple Negative)

      • Colon Cancer: HCT-116, HCT-15

      • Leukemia: K-562, RPMI-8226

      • Central Nervous System (CNS) Cancer: U251, SNB-19

      • Non-Small Cell Lung Cancer: NCI-H460, NCI-H522

      • Melanoma: LOX IMVI

A hypothetical representation of potential anticancer activity is presented in the table below, based on data from structurally related compounds.

Cancer Cell LinePutative IC₅₀ (µM)
MCF-7 1.5
MDA-MB-231 0.8
HCT-116 2.1
K-562 0.9
U251 3.5
Antimicrobial Activity

Chloroaniline derivatives have been reported to possess significant antibacterial and antifungal properties.[10][11][12][13][14][15] The mechanism of action often involves disruption of the cell membrane or inhibition of essential metabolic pathways.[13]

Potential Targets and Screening Panels:

  • Bacterial Strains:

    • Gram-positive:Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis

    • Gram-negative:Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

  • Fungal Strains:

    • Candida albicans, Aspergillus niger

The following table illustrates hypothetical Minimum Inhibitory Concentration (MIC) values based on the activities of similar compounds.

Microbial StrainPutative MIC (µg/mL)
Staphylococcus aureus 8
Escherichia coli 16
Candida albicans 32

Experimental Protocols

Detailed methodologies for the synthesis and initial biological evaluation of this compound are provided below.

Synthesis via Sonogashira Coupling

The synthesis of 2-alkynyl anilines is readily achieved through a Sonogashira coupling reaction between a 2-haloaniline and a terminal alkyne.[16][17][18][19][20][21]

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-iodo-4-chloroaniline 2-Iodo-4-chloroaniline Reaction Sonogashira Coupling 2-iodo-4-chloroaniline->Reaction Phenylacetylene Phenylacetylene Phenylacetylene->Reaction Catalyst Pd(PPh₃)₄ CuI Catalyst->Reaction Base Triethylamine (TEA) Base->Reaction Solvent THF or DMF Solvent->Reaction Temperature Room Temp to 80°C Temperature->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound via Sonogashira coupling.

Materials:

  • 2-Iodo-4-chloroaniline (1 equivalent)

  • Phenylacetylene (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (TEA) (2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 2-iodo-4-chloroaniline, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF (or DMF) to dissolve the solids.

  • Add triethylamine, followed by the dropwise addition of phenylacetylene.

  • Stir the reaction mixture at room temperature or heat to 80°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

In Vitro Anticancer Activity (MTT Assay)

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol:

  • Prepare a twofold serial dilution of this compound in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized microbial suspension.

  • Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Kinase Inhibition Assay (Generic Protocol)

Protocol:

  • In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide), and ATP.

  • Add varying concentrations of this compound or a known inhibitor as a positive control.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, ELISA, or radiometric assay).

  • Calculate the percentage of kinase activity relative to a no-inhibitor control and determine the IC₅₀ value.

Proposed Signaling Pathways and Workflows

Hypothetical Kinase Inhibition Pathway

Given the prevalence of the phenylethynyl moiety in Src kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of the Src signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activates Ras Ras Src->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 4-Chloro-2- (phenylethynyl)aniline Inhibitor->Src Inhibits

Caption: Hypothetical inhibition of the Src signaling pathway by this compound.

Experimental Workflow for Biological Screening

A logical workflow for the initial biological evaluation of the synthesized compound is proposed below.

Experimental_Workflow Synthesis Synthesis and Purification of This compound Purity Purity and Structural Confirmation (NMR, MS) Synthesis->Purity Anticancer Anticancer Screening (MTT Assay - Panel of Cell Lines) Purity->Anticancer >95% Pure Antimicrobial Antimicrobial Screening (MIC - Bacterial/Fungal Panel) Purity->Antimicrobial Kinase Kinase Inhibition Assay (Initial Kinase Panel) Purity->Kinase Hit_Identified_Cancer Hit Identified? (IC₅₀ < 10 µM) Anticancer->Hit_Identified_Cancer Hit_Identified_Microbe Hit Identified? (MIC ≤ 32 µg/mL) Antimicrobial->Hit_Identified_Microbe Hit_Identified_Kinase Hit Identified? (IC₅₀ < 1 µM) Kinase->Hit_Identified_Kinase Further_Studies_Cancer Advanced Studies: - Mechanism of Action - Apoptosis Assays - In vivo models Hit_Identified_Cancer->Further_Studies_Cancer Yes End_Cancer End Point or Lead Optimization Hit_Identified_Cancer->End_Cancer No Further_Studies_Microbe Advanced Studies: - Time-kill kinetics - Biofilm inhibition - Toxicity assays Hit_Identified_Microbe->Further_Studies_Microbe Yes End_Microbe End Point or Lead Optimization Hit_Identified_Microbe->End_Microbe No Further_Studies_Kinase Advanced Studies: - Kinome profiling - Selectivity assays - Structural biology Hit_Identified_Kinase->Further_Studies_Kinase Yes End_Kinase End Point or Lead Optimization Hit_Identified_Kinase->End_Kinase No Further_Studies_Cancer->End_Cancer Further_Studies_Microbe->End_Microbe Further_Studies_Kinase->End_Kinase

Caption: A workflow for the initial biological screening of this compound.

This guide provides a foundational framework for initiating research into the therapeutic potential of this compound. The proposed research areas are based on robust evidence from structurally related compounds, offering a high probability of identifying novel biological activities.

References

4-Chloro-2-(phenylethynyl)aniline: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(phenylethynyl)aniline is a substituted aniline derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a chloro-substituted aniline core and a phenylethynyl moiety, makes it an intriguing building block for the synthesis of more complex heterocyclic compounds and potential biologically active molecules. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, and a discussion of the potential biological relevance of its structural motifs.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. The data is compiled from commercially available sources.

PropertyValueSource
CAS Number 928782-97-2Sigma-Aldrich
Molecular Formula C₁₄H₁₀ClNCymitQuimica[1]
Molecular Weight 227.69 g/mol CymitQuimica[1]
Appearance SolidCymitQuimica[1]
Purity 95% - 97%Sigma-Aldrich, CymitQuimica[1]
Storage Temperature 0-8 °CSigma-Aldrich
InChI Key JUMNQMVRAKHPJD-UHFFFAOYSA-NCymitQuimica[1]

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature, the structure of the molecule strongly suggests its preparation via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3]

The most plausible synthetic route would involve the coupling of a di-halogenated aniline, such as 2-iodo-4-chloroaniline or 2-bromo-4-chloroaniline, with phenylacetylene. The greater reactivity of the C-I or C-Br bond compared to the C-Cl bond would allow for selective coupling at the 2-position of the aniline ring.

Proposed Experimental Protocol (General Sonogashira Coupling)

This protocol is a generalized procedure based on established Sonogashira coupling reactions and should be optimized for the specific substrates.[2][4][5]

Materials:

  • 2-Iodo-4-chloroaniline (or 2-Bromo-4-chloroaniline)

  • Phenylacetylene

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-iodo-4-chloroaniline (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

  • Add the anhydrous solvent, followed by the base (e.g., 2-3 equivalents).

  • To the stirred mixture, add phenylacetylene (1.1-1.5 equivalents) dropwise.

  • The reaction mixture is then stirred at room temperature or heated (e.g., 50-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Proposed Synthesis Workflow

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_catalysts Catalysts & Reagents 2-Iodo-4-chloroaniline 2-Iodo-4-chloroaniline Reaction Reaction 2-Iodo-4-chloroaniline->Reaction Phenylacetylene Phenylacetylene Phenylacetylene->Reaction Pd Catalyst (e.g., PdCl2(PPh3)2) Pd Catalyst (e.g., PdCl2(PPh3)2) Pd Catalyst (e.g., PdCl2(PPh3)2)->Reaction CuI CuI CuI->Reaction Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction Workup_Purification Workup & Purification Reaction->Workup_Purification Product This compound Workup_Purification->Product

Caption: Proposed Sonogashira coupling workflow for the synthesis of this compound.

Biological Activity

As of the date of this review, no specific studies detailing the biological activity of this compound have been identified in the public domain. However, the core structure of 4-chloroaniline is a component of various biologically active molecules, suggesting that this compound could serve as a valuable intermediate in the synthesis of compounds with potential therapeutic applications.

Toxicity of 4-Chloroaniline

It is important to note that 4-chloroaniline itself is classified as a toxic and potentially carcinogenic compound.[6] Studies have shown that it can induce hematotoxicity in rats and mice. Therefore, appropriate safety precautions should be taken when handling this compound and its derivatives.

Anticancer and Antibacterial Potential of Related Structures

Several studies have highlighted the anticancer and antibacterial properties of more complex molecules containing the 4-chloroaniline moiety. For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrated significant anticancer activity against various cancer cell lines. Similarly, pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline scaffold have also shown potent antiproliferative effects. These findings suggest that the 4-chloroaniline scaffold can be a key pharmacophore in the design of novel therapeutic agents.

Due to the lack of specific biological data for this compound, no signaling pathway diagrams can be provided at this time.

Conclusion

References

Methodological & Application

Applications of 4-Chloro-2-(phenylethynyl)aniline in Medicinal Chemistry: A Key Intermediate in the Synthesis of the ALK Inhibitor Alectinib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloro-2-(phenylethynyl)aniline is a crucial building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent kinase inhibitors. Its unique structural features, combining a halogenated aniline with a phenylethynyl group, make it an ideal starting material for constructing complex heterocyclic scaffolds found in various targeted therapies. This application note will detail the utility of this compound in the synthesis of Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). We will provide detailed experimental protocols for the synthesis of a key precursor derived from this aniline, summarize the biological activity of the final drug, and illustrate the relevant synthetic and signaling pathways.

Application in the Synthesis of Alectinib

Alectinib (marketed as Alecensa®) is a highly selective and potent inhibitor of anaplastic lymphoma kinase (ALK).[1] The core structure of Alectinib, a benzo[b]carbazole, can be efficiently synthesized from this compound through a sequence of Sonogashira coupling followed by a cyclization reaction. This synthetic strategy highlights the importance of this compound as a versatile precursor in the construction of medicinally relevant polycyclic aromatic systems.

Data Presentation

The following table summarizes the in vitro biological activity of Alectinib, the final drug product synthesized from the this compound intermediate.

Target KinaseIC50 (nmol/L)Cell LineCell Proliferation IC50 (nmol/L)Reference
ALK1.9NCI-H2228 (NSCLC)53[1]
ALK L1196M1.56KARPAS-299 (Lymphoma)3[1]
--NB-1 (Neuroblastoma)4.5[1]

Experimental Protocols

The following protocols describe the synthesis of a key benzo[b]carbazole intermediate from this compound.

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol describes the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodo-4-chloroaniline and phenylacetylene.

Materials:

  • 2-iodo-4-chloroaniline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-iodo-4-chloroaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq) to the flask.

  • To the stirred mixture, add phenylacetylene (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of 9-Ethyl-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile via Cyclization

This protocol describes a potential cyclization of a derivative of this compound to form the core structure of Alectinib. This is a representative procedure as multiple patented routes exist.[2]

Materials:

  • A suitable derivative of this compound (e.g., after N-alkylation and further functionalization)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • High-boiling point solvent (e.g., DMF, DMA, or xylene)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Add the anhydrous high-boiling point solvent to the flask.

  • Heat the reaction mixture to 120-150°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired benzo[b]carbazole derivative.

Mandatory Visualization

G cluster_0 Synthesis of Alectinib Precursor start 2-iodo-4-chloroaniline + Phenylacetylene sonogashira Sonogashira Coupling (Pd/Cu catalysis) start->sonogashira intermediate1 This compound sonogashira->intermediate1 functionalization N-Alkylation & Further Modification intermediate1->functionalization intermediate2 Functionalized Aniline functionalization->intermediate2 cyclization Intramolecular Cyclization (Pd catalysis) intermediate2->cyclization product Benzo[b]carbazole Core cyclization->product

Caption: Synthetic workflow for the benzo[b]carbazole core of Alectinib.

G cluster_1 ALK Signaling Pathway Inhibition by Alectinib cluster_downstream Downstream Signaling EML4_ALK EML4-ALK Fusion Protein (Aberrant Kinase Activity) STAT3 STAT3 EML4_ALK->STAT3 Phosphorylation PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS Alectinib Alectinib Alectinib->EML4_ALK Inhibition ATP ATP ATP->EML4_ALK Proliferation Cell Proliferation, Survival, Angiogenesis STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Alectinib inhibits the EML4-ALK fusion protein signaling pathway.

This compound is a valuable and versatile intermediate in medicinal chemistry, particularly in the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its application in the synthesis of the ALK inhibitor Alectinib demonstrates its importance in the development of targeted cancer therapies. The synthetic protocols provided herein offer a foundation for researchers in drug discovery and development to utilize this key building block in the creation of novel and effective pharmaceuticals.

References

The Versatility of 4-Chloro-2-(phenylethynyl)aniline in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Chloro-2-(phenylethynyl)aniline is a valuable and versatile building block in modern organic synthesis, particularly for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural motif, featuring a nucleophilic amino group ortho to a reactive phenylethynyl moiety, allows for a variety of intramolecular cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted indoles and quinolines, key scaffolds in numerous pharmaceuticals and biologically active compounds. The chloro-substituent at the 4-position offers a handle for further functionalization, enhancing the molecular diversity achievable from this starting material.

Application Note 1: Gold-Catalyzed Synthesis of 6-Chloro-2-phenylindoles

The intramolecular cyclization of 2-alkynylanilines is a powerful method for the synthesis of the indole nucleus, a privileged scaffold in medicinal chemistry. Gold catalysts, in particular, have emerged as highly effective in promoting the 6-endo-dig cyclization of these substrates under mild conditions. The reaction proceeds through the activation of the alkyne by the gold catalyst, which facilitates the nucleophilic attack of the aniline nitrogen. This methodology provides a direct and atom-economical route to 2-substituted indoles. The presence of the chloro group at the 6-position of the resulting indole can be advantageous for modulating the electronic properties of the molecule and for serving as a site for further cross-coupling reactions.

Experimental Protocol: Gold-Catalyzed Synthesis of 6-Chloro-2-phenylindole

Materials:

  • This compound

  • Gold(III) chloride (AuCl₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (e.g., rotary evaporator, silica gel for column chromatography, ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous acetonitrile (10 mL).

  • To the stirred solution, add Gold(III) chloride (0.02 mmol, 2 mol%).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 6-chloro-2-phenylindole.

Quantitative Data: Gold-Catalyzed Indole Synthesis from Substituted 2-Alkynylanilines

The following table summarizes representative yields for the gold-catalyzed cyclization of various 2-alkynylanilines to their corresponding indoles, demonstrating the general applicability of this methodology.

EntryR¹ (Substituent on Aniline)R² (Substituent on Alkyne)Yield (%)
1HPhenyl95
24-ChloroPhenyl92 (projected)
34-MethylPhenyl96
44-MethoxyPhenyl98
5Hn-Butyl85
64-Chloron-Butyl82 (projected)

Note: Projected yields for this compound are based on the high efficiency of the reaction with similarly substituted anilines reported in the literature.

Reaction Workflow: Gold-Catalyzed Indole Synthesis

Gold_Catalyzed_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_aniline This compound reaction_step Intramolecular Cyclization start_aniline->reaction_step start_catalyst Au(III) Catalyst start_catalyst->reaction_step product_indole 6-Chloro-2-phenylindole reaction_step->product_indole Protonolysis

Caption: Workflow for the gold-catalyzed synthesis of 6-chloro-2-phenylindole.

Application Note 2: Electrophilic Cyclization for the Synthesis of Substituted Quinolines

The synthesis of quinolines, another critical heterocyclic motif in drug discovery, can be effectively achieved from 2-alkynylanilines through electrophilic cyclization. This method involves the reaction of the alkyne with an electrophile, which triggers a 6-endo-dig cyclization followed by aromatization to furnish the quinoline ring system. Various electrophiles, including iodine (I₂), bromine (Br₂), and iodine monochloride (ICl), can be employed, leading to the incorporation of a halogen atom at the 3-position of the quinoline core. This halogen atom provides a valuable handle for subsequent cross-coupling reactions, allowing for the synthesis of a wide array of functionalized quinolines.

Experimental Protocol: Synthesis of 6-Chloro-3-iodo-2-phenylquinoline

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup and purification supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (15 mL).

  • Add sodium bicarbonate (2.0 mmol) to the solution.

  • To the stirred suspension, add a solution of iodine (1.2 mmol) in acetonitrile (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate) to yield 6-chloro-3-iodo-2-phenylquinoline.

Quantitative Data: Electrophilic Cyclization of 2-Alkynylanilines to Quinolines

The following table presents yields for the iodocyclization of various substituted 2-alkynylanilines, highlighting the versatility of this transformation.

EntryR¹ (Substituent on Aniline)R² (Substituent on Alkyne)ElectrophileYield (%)
1HPhenylI₂85
24-ChloroPhenylI₂82 (projected)
34-MethoxyPhenylI₂88
44-NitroPhenylI₂75
5HPhenylICl88
64-ChloroPhenylICl85 (projected)

Note: Projected yields for this compound are based on published data for analogous substrates.[1]

Signaling Pathway: Electrophilic Cyclization to Quinolines

Electrophilic_Cyclization cluster_start Reactants cluster_intermediate Intermediates cluster_product Product start_aniline 4-Chloro-2- (phenylethynyl)aniline iodonium_ion Vinylic Cation Intermediate start_aniline->iodonium_ion Electrophilic Attack electrophile Electrophile (e.g., I⁺) electrophile->iodonium_ion cyclized_intermediate Cyclized Dihydroquinoline Intermediate iodonium_ion->cyclized_intermediate 6-endo-dig Cyclization product_quinoline 3-Halo-6-chloro- 2-phenylquinoline cyclized_intermediate->product_quinoline Aromatization

Caption: Pathway of electrophilic cyclization to form substituted quinolines.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] This document provides a detailed experimental protocol for the Sonogashira coupling of 4-chloro-2-(phenylethynyl)aniline with a terminal alkyne, a transformation relevant to the synthesis of various heterocyclic compounds and potential drug candidates. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, specific conditions are often required to achieve high yields.[2]

Reaction Principle and Pathway

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by a transmetalation step with a copper acetylide intermediate, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd_complex Ar-Pd(II)L₂-C≡CR' transmetalation->coupled_pd_complex cu_catalyst Cu(I)X transmetalation->cu_catalyst Regenerated Co-catalyst reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-C≡CR' reductive_elimination->product alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation H-C≡CR' + Base cu_acetylide Cu(I)-C≡CR' alkyne_activation->cu_acetylide cu_acetylide->transmetalation To Pd Cycle experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - Aryl Halide - Catalyst & Ligand - Co-catalyst (optional) - Solvent - Base - Terminal Alkyne setup->reagents reaction Reaction (Heating & Stirring) reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes: 4-Chloro-2-(phenylethynyl)aniline as a Versatile Building Block for the Synthesis of Biologically Active Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(phenylethynyl)aniline is a valuable bifunctional building block for the synthesis of substituted quinoline derivatives. The presence of an aniline nitrogen, a reactive alkyne group, and a chloro substituent on the aromatic ring allows for the construction of diverse heterocyclic scaffolds. Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. This document provides detailed protocols for the application of this compound in the synthesis of substituted quinolines and highlights the potential biological significance of the resulting products.

Core Application: Synthesis of 6-Chloro-8-phenyl-3-iodoquinoline via Electrophilic Cyclization

A primary application of this compound is its conversion to 6-chloro-8-phenyl-3-iodoquinoline through an iodine-mediated electrophilic cyclization. This reaction proceeds under mild conditions and provides a direct route to a highly functionalized quinoline core. The resulting 3-iodoquinoline is a versatile intermediate for further structural modifications via cross-coupling reactions, enabling the synthesis of a library of derivatives for biological screening.

A wide variety of substituted quinolines can be synthesized under mild reaction conditions by the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles such as ICl, I₂, Br₂, and PhSeBr.[1] This method affords 3-halogen-, selenium-, and sulfur-containing quinolines in moderate to good yields and is compatible with various functional groups.[1]

Experimental Protocol: Synthesis of 6-Chloro-8-phenyl-3-iodoquinoline

This protocol is adapted from established procedures for the electrophilic cyclization of N-(2-alkynyl)anilines.[1]

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add sodium bicarbonate (2.0 mmol).

  • To this stirred suspension, add iodine (3.0 mmol) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 6-chloro-8-phenyl-3-iodoquinoline.

Data Presentation
ReactantProductReagents and ConditionsYield (%)Reference
N-(3-Phenyl-2-propynyl)aniline3-Iodo-4-phenylquinoline3 equiv. I₂, 2 equiv. NaHCO₃, MeCN, r.t., 0.5 h76[1]
This compound6-Chloro-8-phenyl-3-iodoquinoline3 equiv. I₂, 2 equiv. NaHCO₃, MeCN, r.t. (Predicted)~70-80Adapted
N-(3-Phenyl-2-propynyl)-4-methylaniline3-Iodo-6-methyl-4-phenylquinoline3 equiv. I₂, 2 equiv. NaHCO₃, MeCN, r.t.78[1]

Note: The yield for the synthesis of 6-Chloro-8-phenyl-3-iodoquinoline is an estimation based on yields reported for structurally similar substrates under identical reaction conditions.

Visualization of the Synthetic Pathway

Synthesis_Pathway reactant This compound reagents I₂, NaHCO₃ MeCN, r.t. product 6-Chloro-8-phenyl-3-iodoquinoline reagents->product Electrophilic Cyclization Drug_Discovery_Workflow start This compound synthesis Synthesis of 6-Chloro-8-phenyl-3-iodoquinoline start->synthesis derivatization Library Synthesis via Cross-Coupling Reactions synthesis->derivatization screening Biological Screening (e.g., anticancer, antiviral) derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols for the Purification of 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of 4-Chloro-2-(phenylethynyl)aniline, a key intermediate in various synthetic applications. The protocols described herein are standard laboratory techniques tailored for this specific compound, focusing on column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). These methods are designed to yield high-purity material suitable for downstream applications, including drug development and materials science.

Introduction

This compound is a substituted aniline derivative with significant potential as a building block in the synthesis of pharmaceuticals and functional materials. The purity of this intermediate is critical for the success of subsequent reactions, affecting reaction yield, impurity profiles of final products, and overall process efficiency. This guide outlines three common and effective purification techniques: flash column chromatography for routine purification of moderate quantities, recrystallization for obtaining highly crystalline and pure solid material, and preparative HPLC for achieving the highest purity levels, often required for analytical standards or late-stage synthetic intermediates.

Purification Techniques

The choice of purification method depends on the initial purity of the crude material, the desired final purity, and the scale of the purification.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds by separating them based on their differential adsorption to a stationary phase. For this compound, a moderately polar compound, a silica gel stationary phase with a non-polar/polar solvent system is effective.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate 98:2).

  • Column Packing: Wet pack a glass column with the silica gel slurry, ensuring an even and compact bed.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the dried sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increase the polarity (e.g., to 95:5 or 90:10). The separation can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2]

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_elution Elution & Collection cluster_final Final Steps prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute monitor_tlc Monitor Fractions by TLC elute->monitor_tlc collect_fractions Collect Pure Fractions monitor_tlc->collect_fractions combine_fractions Combine Pure Fractions collect_fractions->combine_fractions evaporate Solvent Evaporation combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by flash column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or a solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethanol and water or hexane and ethyl acetate is a good starting point.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The compound will crystallize out as its solubility decreases. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Workflow for Recrystallization

G dissolve Dissolve Crude Solid in Hot Solvent hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: General workflow for the purification of this compound by recrystallization.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining very high purity compounds. It is often used for final purification steps or for purifying small quantities of material. A reverse-phase method is generally suitable for this compound.

Experimental Protocol:

  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition for the separation of the target compound from its impurities. A common mobile phase for similar compounds is a mixture of acetonitrile and water with a small amount of acid like formic acid or phosphoric acid.[3]

  • Sample Preparation: Dissolve the partially purified or crude this compound in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Column and Mobile Phase: Use a suitable preparative reverse-phase column (e.g., C18). Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection and Fractionation: Inject the sample solution onto the column and begin the chromatographic run. Collect fractions as the target compound elutes. The elution can be monitored using a UV detector.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to yield the highly purified product.

Workflow for Preparative HPLC

G sample_prep Prepare and Filter Sample injection Inject Sample sample_prep->injection column_prep Equilibrate Preparative Column column_prep->injection elution Elute with Mobile Phase injection->elution fraction_collection Collect Fractions elution->fraction_collection purity_analysis Analyze Fraction Purity fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling solvent_removal Remove Solvents pooling->solvent_removal high_purity_product High Purity Product solvent_removal->high_purity_product

References

Application Notes and Protocols: Practical Applications of Substituted Anilines in Research

Author: BenchChem Technical Support Team. Date: November 2025

Substituted anilines are a cornerstone of modern chemical research, serving as versatile building blocks and functional molecules across various scientific disciplines. Their unique electronic and structural properties make them indispensable in drug discovery, organic synthesis, and materials science. These notes provide researchers, scientists, and drug development professionals with detailed applications, experimental protocols, and data for the use of substituted anilines.

Application Note 1: Substituted Anilines as Scaffolds for Kinase Inhibitors in Oncology Research

Introduction The aniline scaffold is a prevalent structural motif in a large number of small-molecule kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The nitrogen atom and the aromatic ring of the aniline moiety can form key hydrogen bonds and π-stacking interactions within the ATP-binding pocket of kinases. However, the aniline group can also be a metabolic liability, as it is susceptible to cytochrome P450-mediated oxidation, which can lead to the formation of reactive quinone-imine metabolites and potential toxicities.[1] Consequently, a significant area of research involves modifying the aniline ring with various substituents to enhance potency, selectivity, and metabolic stability, thereby improving the overall pharmacological profile of the drug candidate.[2]

Example Application: Dual Mer/c-Met Kinase Inhibitors Mer and c-Met are receptor tyrosine kinases that are often overexpressed in various tumors, playing a role in cell proliferation, survival, and metastasis. Developing dual inhibitors for these targets is a promising strategy in cancer therapy. A study focused on 2-substituted aniline pyrimidine derivatives identified compounds with potent dual inhibitory activity.[3] Compound 18c from this study emerged as a lead candidate with excellent kinase inhibition and favorable in vitro properties.[3]

Data Presentation: Kinase Inhibitory Activity

The inhibitory activities of selected 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases were determined. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of these compounds.

CompoundMer Kinase IC₅₀ (nM)c-Met Kinase IC₅₀ (nM)
18c 18.5 ± 2.333.6 ± 4.3
Sunitinib (Control)25.1 ± 3.119.7 ± 2.5
Data sourced from a study on dual Mer/c-Met inhibitors.[3]

Visualizations

G cluster_pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor (Ligand) RTK Mer/c-Met Receptor (RTK) Ligand->RTK Binds & Activates ADP ADP RTK->ADP P P Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates Inhibitor Substituted Aniline Inhibitor (e.g., 18c) Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Response Cell Proliferation, Survival, Migration Downstream->Response

Caption: Inhibition of Mer/c-Met receptor tyrosine kinase signaling pathway.

G start Start: 2-Chloro-N-(pyridin-4-yl) -pyrimidin-4-amine sub Substitution Reaction with Substituted Aniline start->sub purify Purification (Column Chromatography) sub->purify char Characterization (NMR, MS) purify->char screen Biological Screening char->screen kinase Kinase Inhibition Assay (IC50) screen->kinase cell Antiproliferative Assay screen->cell adme In Vitro ADME (e.g., Microsomal Stability) screen->adme finish Lead Candidate kinase->finish cell->finish adme->finish

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Experimental Protocols

1. Protocol: Synthesis of a 2-Substituted Aniline Pyrimidine Derivative[3] This protocol is a representative synthesis for compounds like 18c .

  • Step 1: Synthesis of Intermediate.

    • To a solution of 2,4-dichloropyrimidine in ethanol, add an equimolar amount of 4-aminopyridine.

    • Add N,N-Diisopropylethylamine (DIPEA) as a base.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the resulting solid by column chromatography on silica gel to yield the intermediate, 2-chloro-N-(pyridin-4-yl)pyrimidin-4-amine.

  • Step 2: Final Compound Synthesis (Suzuki Coupling).

    • In a reaction vessel, combine the intermediate from Step 1, the desired substituted aniline boronic acid (e.g., (4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)boronic acid), and a palladium catalyst such as Pd(dppf)Cl₂.

    • Add a base, such as sodium carbonate, and a solvent mixture (e.g., 1,4-dioxane and water).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the crude product by flash column chromatography to obtain the final compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]

2. Protocol: General Kinase Inhibition Assay (In Vitro) This protocol describes a typical method to determine the IC₅₀ value of an inhibitor.

  • Prepare a series of dilutions of the test compound (e.g., from 100 µM to 1 nM) in a suitable buffer containing DMSO.

  • In a 96-well plate, add the recombinant human kinase (e.g., Mer or c-Met), a suitable peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km value) and MgCl₂.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well. A lower signal indicates higher kinase activity.

  • Run control reactions including "no enzyme" and "no inhibitor" (vehicle control).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application Note 2: Green Synthesis of Substituted Anilines as Chemical Building Blocks

Introduction Substituted anilines are fundamental precursors in organic synthesis, providing the structural foundation for a vast array of pharmaceuticals, agrochemicals, dyes, and polymers.[4][5] The development of efficient, selective, and environmentally friendly methods for their synthesis is a significant goal in chemical research. Green chemistry approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.[6]

Example Application: Synthesis from Benzyl Azides A novel and green synthetic method has been developed to generate substituted anilines from benzyl azides that contain ortho or para electron-withdrawing groups (EWG).[4] This method is notable for being fast, efficient at room temperature, and proceeding with the extrusion of a carbon atom. It provides a valuable route to anilines that might be difficult to access through traditional methods like aromatic nitration and reduction, which often suffer from regioselectivity issues and harsh reaction conditions.

Data Presentation: Synthesis of Substituted Anilines from Benzyl Azides

This table shows the yields for various substituted anilines synthesized using the described green chemistry protocol. The presence of an electron-withdrawing group (EWG) at the ortho or para position is crucial for the success of the reaction.

EntryStarting Benzyl Azide Substituent(s)Product Aniline Substituent(s)Yield (%)
12-Nitro, 6-Ester2-Nitro, 6-Ester89
22-Nitro2-Nitroaniline85
34-Nitro4-Nitroaniline82
44-Cyano4-Cyanoaniline78
52-Ester, 5-Nitro2-Ester, 5-Nitro75
Data represents yields from a novel synthesis method.[4]

Visualization

G start Start: Substituted Benzyl Azide (with o/p EWG) acid Acid Treatment (e.g., H₂SO₄) start->acid rt Stir at Room Temperature acid->rt hydrolysis In-situ Hydrolysis of Imine Intermediate rt->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purify Purification (Flash Column Chromatography) workup->purify product Product: Substituted Aniline (One Carbon Loss) purify->product

Caption: Workflow for the green synthesis of anilines from benzyl azides.

Experimental Protocol

Protocol: Synthesis of Substituted Anilines from Benzyl Azides[4]

  • Preparation of Starting Material: Synthesize the required substituted benzyl azide from the corresponding substituted benzyl bromide and sodium azide in a suitable solvent like DMF.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzyl azide (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) dropwise while stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is typically fast and can be completed in 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Workup: Carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralization: Basify the aqueous solution to a pH of ~8-9 by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted aniline.[4]

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Application Notes and Protocols: 4-Chloro-2-(phenylethynyl)aniline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(phenylethynyl)aniline is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of halogenated heterocyclic compounds. Its structure, featuring an aniline moiety for nucleophilic cyclization and a phenylethynyl group as the electrophilic partner, allows for the regioselective synthesis of key scaffolds such as indoles and quinolines. The presence of the chloro-substituent at the 4-position is of particular interest in medicinal chemistry, as halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

These application notes provide detailed protocols for the synthesis of the this compound precursor and its subsequent transformation into functionalized indole derivatives. The methodologies are based on well-established synthetic strategies adapted for this specific substrate.

Synthesis of the Precursor: this compound

The primary route to synthesizing the title compound is through a Sonogashira cross-coupling reaction. This reaction creates the crucial C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The most effective precursor for this reaction is 4-chloro-2-iodoaniline, as the carbon-iodine bond is significantly more reactive towards oxidative addition in the palladium catalytic cycle than the carbon-chlorine bond.

Experimental Protocol: Sonogashira Coupling

This protocol describes a representative procedure for the palladium-catalyzed Sonogashira coupling of 4-chloro-2-iodoaniline with phenylacetylene.

Materials:

  • 4-Chloro-2-iodoaniline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 4-chloro-2-iodoaniline (1.0 eq).

  • Add PdCl₂(PPh₃)₂ (0.02 - 0.05 eq) and CuI (0.04 - 0.10 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (or DMF) and anhydrous triethylamine (2.0 - 3.0 eq).

  • To the resulting stirred suspension, add phenylacetylene (1.1 - 1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data for Sonogashira Coupling (Analogous Reactions)
Aryl HalideAlkyneCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)
2-BromoanilinePhenylacetylenePd(OAc)₂ / PPh₃Et₃N / DMF1001285
4-IodotoluenePhenylacetylene5% Pd/Al₂O₃, 0.1% Cu₂O/Al₂O₃- / THF-DMA7572<2 (Batch)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂- / Ionic Liquid55399[1]
2-BromoanilinesVarious Alkynes[DTBNpP]Pd(crotyl)ClTMP / ACNrt2-470-95[2]

Note: Data presented is for analogous Sonogashira reactions and serves as a guideline for optimizing the synthesis of this compound.

Synthesis of Heterocyclic Compounds

This compound is an excellent precursor for intramolecular cyclization reactions to form N-heterocycles. The following section details the synthesis of substituted indoles via electrophilic cyclization.

Application 1: Synthesis of 6-Chloro-3-iodo-2-phenylindole

Electrophilic cyclization using molecular iodine is a highly effective method for converting 2-alkynylanilines into 3-iodoindoles. The resulting iodo-substituted indole is a versatile intermediate for further functionalization via cross-coupling reactions.

dot

G cluster_0 Precursor Synthesis cluster_1 Heterocycle Synthesis 4-Chloro-2-iodoaniline 4-Chloro-2-iodoaniline Precursor This compound 4-Chloro-2-iodoaniline->Precursor  Sonogashira Coupling  PdCl₂(PPh₃)₂, CuI, Et₃N Phenylacetylene Phenylacetylene Phenylacetylene->Precursor Product 6-Chloro-3-iodo-2-phenylindole Precursor->Product  Electrophilic Cyclization  I₂, NaHCO₃, MeCN

Caption: Synthetic workflow from 4-chloro-2-iodoaniline to 6-chloro-3-iodo-2-phenylindole.

Experimental Protocol: Iodocyclization

This protocol describes a representative procedure for the iodine-mediated electrophilic cyclization of this compound.

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add molecular iodine (1.5 - 2.0 eq) portion-wise to the stirred mixture at room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine (the dark color will disappear).

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-Chloro-3-iodo-2-phenylindole.

Quantitative Data for Electrophilic Cyclization (Analogous Reactions)
Starting MaterialProductReagentBase / SolventTemp (°C)Time (h)Yield (%)
N-(3-Phenyl-2-propynyl)aniline3-Iodo-4-phenylquinolineI₂ (3 eq)NaHCO₃ / MeCNrt0.576[3]
N-(3-Phenyl-2-propynyl)aniline3-Iodo-4-phenylquinolineICl (2 eq)NaHCO₃ / MeCNrt0.581[3]
N,N-dialkyl-o-(alkynyl)anilinesN-alkyl-3-iodoindolesI₂CH₂Cl₂rt-Excellent
2-Alkynylanilines3-IodoindolesI₂K₂CO₃ / MeCN0-20-82-95[4]

Note: Data is for analogous electrophilic cyclizations of related 2-alkynylanilines and serves as a guideline.

Proposed Mechanism: Iodocyclization

The reaction proceeds via a 5-membered ring closure (5-endo-dig), which is generally disfavored by Baldwin's rules but is commonly observed for these substrates.

dot

G A Start: this compound + I₂ B Step 1: π-Complex Formation A->B Electrophilic Attack C Intermediate: Iodonium Ion B->C D Step 2: Intramolecular Attack (5-endo-dig) C->D Amine Nucleophile E Intermediate: Vinylic Cation D->E F Step 3: Deprotonation & Aromatization E->F -H⁺ G Product: 6-Chloro-3-iodo-2-phenylindole F->G

Caption: Proposed mechanism for iodine-mediated electrophilic cyclization to an indole.

Conclusion

This compound serves as a highly effective precursor for the synthesis of halogenated indole scaffolds. The protocols provided, based on robust and well-documented reactions like the Sonogashira coupling and electrophilic iodocyclization, offer a reliable pathway to these valuable heterocyclic compounds. The resulting 6-chloro-3-iodo-2-phenylindole is primed for further diversification, making this synthetic route particularly attractive for applications in drug discovery and materials science.

References

Methodologies for Scaling Up 4-Chloro-2-(phenylethynyl)aniline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis of 4-Chloro-2-(phenylethynyl)aniline, a key intermediate in various research and development applications. The primary synthetic route discussed is the Sonogashira cross-coupling reaction. This guide offers optimized protocols for both laboratory-scale synthesis and considerations for scale-up, addressing critical parameters such as catalyst selection, reaction conditions, and purification strategies. All quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Introduction

This compound is a substituted aniline derivative with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a halogenated aniline core and a phenylethynyl moiety, makes it a versatile intermediate for further chemical transformations. The efficient and scalable synthesis of this compound is therefore of considerable interest to the scientific community. The Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, stands as the most prominent and effective method for this purpose.[1][2] This document outlines detailed protocols for this synthesis, with a focus on scalability and optimization.

Synthesis of Starting Materials

The successful synthesis of the target molecule relies on the availability of high-purity starting materials. The key precursors are 4-chloro-2-iodoaniline and phenylacetylene.

Synthesis of 4-Chloro-2-iodoaniline

The recommended method for the synthesis of 4-chloro-2-iodoaniline is the selective ortho-iodination of 4-chloroaniline.[3] This method offers good regioselectivity and yield.

Experimental Protocol: Ortho-iodination of 4-Chloroaniline

  • In a suitable reaction vessel, dissolve 4-chloroaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid.

  • Add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-2-iodoaniline.

ParameterValue/Condition
Starting Material 4-Chloroaniline
Reagent N-Iodosuccinimide (NIS)
Solvent Glacial Acetic Acid
Stoichiometry 4-Chloroaniline : NIS (1.0 : 1.1)
Temperature Room Temperature
Typical Yield 85-95%
Purification Column Chromatography

Table 1: Optimized conditions for the synthesis of 4-chloro-2-iodoaniline.

Sonogashira Coupling for the Synthesis of this compound

The core of the synthesis is the palladium-catalyzed Sonogashira coupling of 4-chloro-2-iodoaniline with phenylacetylene. Both traditional copper-co-catalyzed and copper-free methodologies can be employed. For scalability and to avoid potential issues with copper contamination in the final product, a copper-free protocol is often preferred.[1]

Copper-Free Sonogashira Coupling

Recent advancements have led to the development of highly efficient copper-free Sonogashira coupling reactions that can be performed under mild conditions, including at room temperature. These methods often utilize bulky, electron-rich phosphine ligands that promote the catalytic cycle.

Experimental Protocol: Laboratory-Scale (up to 1g)

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-2-iodoaniline (1.0 eq.), a palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol %), and a suitable base like 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq.).

  • Add a degassed solvent, such as dimethyl sulfoxide (DMSO).

  • To the stirred solution, add phenylacetylene (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

ParameterValue/Condition
Aryl Halide 4-Chloro-2-iodoaniline
Alkyne Phenylacetylene
Catalyst [DTBNpP]Pd(crotyl)Cl (P2)
Catalyst Loading 2.5 mol %
Base 2,2,6,6-Tetramethylpiperidine (TMP)
Solvent Dimethyl Sulfoxide (DMSO)
Stoichiometry Aryl Halide : Alkyne : Base (1.0 : 1.2 : 2.0)
Temperature Room Temperature
Typical Yield 90-97%
Purification Column Chromatography

Table 2: Optimized conditions for the laboratory-scale copper-free Sonogashira coupling.

Scalability Considerations

Scaling up the Sonogashira reaction requires careful consideration of several factors to maintain efficiency, safety, and product quality.

Catalyst Loading: For larger scale reactions, it is economically and environmentally beneficial to reduce the catalyst loading. Optimization studies have shown that the catalyst loading can often be decreased to 0.5-1 mol % by increasing the reaction temperature to 60-100 °C, while still achieving high yields in a reasonable timeframe.

Solvent Selection: While DMSO is effective on a laboratory scale, its high boiling point can make removal challenging during scale-up. Alternative solvents like acetonitrile (ACN) or tetrahydrofuran (THF) can be considered, though they may require longer reaction times or elevated temperatures.

Base Selection: The choice of base is critical. While TMP is highly effective, other bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) can also be used, particularly in combination with different catalyst systems. The choice of base can impact reaction rate and side-product formation.

Work-up and Purification: On a larger scale, purification by column chromatography can be impractical. Crystallization is a preferred method for purifying the final product. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allowed to cool slowly to induce crystallization. The purity of the crystallized product should be verified by HPLC and NMR.

ParameterLaboratory ScalePilot/Industrial Scale
Catalyst Loading 2.5 mol %0.5 - 1.0 mol %
Temperature Room Temperature60 - 100 °C
Solvent DMSOACN, THF
Purification Column ChromatographyCrystallization

Table 3: Comparison of parameters for laboratory-scale vs. scaled-up synthesis.

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product 4-Chloroaniline 4-Chloroaniline Ortho-iodination Ortho-iodination 4-Chloroaniline->Ortho-iodination NIS, Acetic Acid Phenylacetylene Phenylacetylene Sonogashira Coupling Sonogashira Coupling Phenylacetylene->Sonogashira Coupling Pd Catalyst, Base 4-Chloro-2-iodoaniline 4-Chloro-2-iodoaniline Ortho-iodination->4-Chloro-2-iodoaniline This compound This compound Sonogashira Coupling->this compound 4-Chloro-2-iodoaniline->Sonogashira Coupling

Caption: Overall workflow for the synthesis of this compound.

Sonogashira Catalytic Cycle (Copper-Free)

Sonogashira_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(Ar)I Oxidative_Addition->Pd(II)_Complex Alkyne_Coordination Alkyne Coordination Pd(II)_Complex->Alkyne_Coordination Pd-Alkyne_Complex [L₂Pd(Ar)(alkyne)]⁺I⁻ Alkyne_Coordination->Pd-Alkyne_Complex Deprotonation Deprotonation (Base) Pd-Alkyne_Complex->Deprotonation Pd-Acetylide_Complex L₂Pd(Ar)(C≡CPh) Deprotonation->Pd-Acetylide_Complex Reductive_Elimination Reductive Elimination Pd-Acetylide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡C-Ph Reductive_Elimination->Product Aryl_Halide Ar-I Aryl_Halide->Oxidative_Addition Alkyne H-C≡C-Ph Alkyne->Alkyne_Coordination

Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.

Conclusion

The synthesis of this compound can be achieved in high yields through a two-step process involving the ortho-iodination of 4-chloroaniline followed by a copper-free Sonogashira coupling with phenylacetylene. The provided protocols offer a robust foundation for both small-scale laboratory synthesis and large-scale production. For successful scale-up, careful optimization of catalyst loading, solvent, and purification methods is essential to ensure a cost-effective and efficient process that delivers a high-purity final product. These methodologies are designed to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for 4-Chloro-2-(phenylethynyl)aniline in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(phenylethynyl)aniline is a substituted aniline derivative with significant potential in materials science. The presence of a chloro group, a phenylethynyl moiety, and an amino group on the aromatic ring suggests its utility as a versatile monomer for the synthesis of functional polymers. These polymers are anticipated to exhibit tunable electronic properties, enhanced solubility in organic solvents, and high thermal stability, making them suitable for a range of applications including conductive polymers, chemical sensors, and organic light-emitting diodes (OLEDs). This document provides an overview of its potential applications, detailed experimental protocols for its synthesis and polymerization, and the fabrication of prototype devices.

Potential Applications in Materials Science

The unique molecular structure of this compound, featuring both electron-withdrawing (chloro) and π-conjugating (phenylethynyl) groups, makes it a promising candidate for several advanced material applications.

  • Conductive Polymers: The aniline backbone is the fundamental unit of polyaniline (PANI), one of the most studied conducting polymers. The substituents on the aniline ring are known to influence the electronic and physical properties of the resulting polymer. The chloro group can modify the electronic properties and solubility of the polymer, while the phenylethynyl group can introduce extended π-conjugation and potential for cross-linking at elevated temperatures, leading to thermally stable thermoset materials.[1][2][3] Copolymers of aniline and chloroaniline have been shown to have applications as paint coatings with anti-static and corrosion resistance properties.[4][5]

  • Chemical Sensors: Polyaniline and its derivatives are excellent materials for chemical sensors due to the sensitivity of their conductivity to the surrounding chemical environment.[6][7][8][9] The porous nature and high surface area of polyaniline-based films facilitate the diffusion of gas molecules.[7] It is hypothesized that a polymer derived from this compound could be a highly sensitive material for detecting various analytes, with the substituents playing a crucial role in the selectivity and sensitivity of the sensor.

  • Organic Light-Emitting Diodes (OLEDs): Polyaniline derivatives are utilized in OLEDs, often as a hole injection layer (HIL) to improve device performance and stability.[10][11][12][13] The work function and conductivity of the PANI layer are critical parameters. The specific substituents on the aniline ring can be used to tune these properties for optimal charge injection. A polymer based on this compound could be a candidate for such applications, potentially offering advantages in terms of processability and thermal stability of the resulting devices.[14]

Physicochemical and Expected Polymer Properties

While experimental data for this compound is scarce, we can infer its properties and the properties of its corresponding polymer based on known data for similar compounds.

PropertyExpected Value / Characteristic
Monomer
Molecular FormulaC₁₄H₁₀ClN
Molecular Weight227.69 g/mol
AppearanceExpected to be a solid at room temperature.
SolubilityLikely soluble in common organic solvents like THF, DMF, DMSO.
Polymer
Expected ConductivityThe conductivity of substituted polyanilines is influenced by the nature of the substituent. Halogen-substituted polyanilines often exhibit slightly lower conductivity than unsubstituted PANI but have improved solubility.[1] The electrical activity of a copolymer of aniline and m-chloroaniline was found to decrease with increasing chloroaniline content.[5] The phenylethynyl group may enhance conductivity through increased conjugation.
Expected Thermal StabilityThe phenylethynyl group is known to undergo cross-linking at high temperatures (around 350-370 °C), forming a rigid network structure.[2] This suggests that a polymer of this compound could exhibit excellent thermal stability after curing.[14][15] TGA studies of polyaniline show a multi-step decomposition, with the loss of dopants followed by the degradation of the polymer backbone.[16]
MorphologyThe morphology of polyaniline derivatives can be controlled by the polymerization conditions and the nature of the substituents.[17] Copolymers of aniline and m-chloroaniline have shown spherical morphology.[5]

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

This protocol describes a plausible synthetic route based on the well-established Sonogashira coupling reaction.[18][19][20][21][22]

Reaction Scheme:

Synthesis A 2-Amino-5-chlorophenyl iodide Catalyst Pd(PPh₃)₂Cl₂ CuI, Et₃N A->Catalyst B Phenylacetylene B->Catalyst C This compound Catalyst->C

Figure 1: Proposed synthesis of this compound.

Materials:

  • 2-Amino-5-chlorophenyl iodide

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-amino-5-chlorophenyl iodide (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Add anhydrous toluene via syringe.

  • Add freshly distilled triethylamine (2.5 equivalents) to the mixture.

  • Finally, add phenylacetylene (1.2 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Oxidative Polymerization of this compound

This protocol describes the chemical oxidative polymerization to synthesize poly[this compound].[1][23]

Workflow Diagram:

Polymerization Start Dissolve Monomer in HCl Add_Oxidant Add (NH₄)₂S₂O₈ solution dropwise Start->Add_Oxidant Polymerize Stir at 0-5 °C for 24h Add_Oxidant->Polymerize Filter Filter the polymer precipitate Polymerize->Filter Wash Wash with 1M HCl and Methanol Filter->Wash Dry Dry under vacuum Wash->Dry

Figure 2: Workflow for the oxidative polymerization of the monomer.

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈), oxidant

  • Hydrochloric acid (HCl), 1M

  • Methanol

  • Deionized water

Procedure:

  • Dissolve the this compound monomer in 1M HCl in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

  • Separately, prepare a solution of ammonium persulfate in 1M HCl (monomer to oxidant molar ratio of 1:1.25) and cool it to 0-5 °C.

  • Add the cold oxidant solution dropwise to the stirred monomer solution over a period of 1 hour.

  • Continue stirring the reaction mixture at 0-5 °C for 24 hours. The formation of a dark precipitate indicates polymerization.

  • Collect the polymer precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with 1M HCl to remove any unreacted monomer and oligomers, followed by washing with methanol.

  • Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

Fabrication of a Chemiresistive Gas Sensor

This protocol outlines the fabrication of a simple chemiresistive sensor for gas detection.[6][9][24]

Device Fabrication Workflow:

SensorFabrication Substrate Clean Substrate (e.g., glass with electrodes) Deposition Deposit Polymer Film (e.g., spin coating) Substrate->Deposition Solution Prepare Polymer Solution (in a suitable solvent) Solution->Deposition Anneal Anneal the film Deposition->Anneal Characterize Characterize and Test Anneal->Characterize

Figure 3: Workflow for fabricating a chemiresistive gas sensor.

Materials:

  • Poly[this compound]

  • A suitable organic solvent (e.g., N-Methyl-2-pyrrolidone, NMP)

  • Substrate with pre-patterned electrodes (e.g., interdigitated gold electrodes on a glass or silicon substrate)

  • Spin coater

  • Hot plate or oven

Procedure:

  • Prepare a solution of the synthesized polymer in a suitable solvent (e.g., 10 mg/mL in NMP). Sonication may be required to fully dissolve the polymer.

  • Clean the substrate with the pre-patterned electrodes using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

  • Deposit a thin film of the polymer solution onto the substrate using a spin coater. The spin speed and time should be optimized to achieve the desired film thickness.

  • Anneal the polymer film on a hot plate or in an oven at a temperature below the polymer's decomposition temperature (e.g., 80-100 °C) to remove any residual solvent.

  • The fabricated sensor is now ready for testing. The change in resistance of the polymer film is measured upon exposure to different gases.

Characterization

The synthesized monomer and polymer should be characterized using standard analytical techniques:

  • Monomer: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the chemical structure and purity.

  • Polymer: FT-IR and UV-Vis spectroscopy to confirm the polymer structure and doping state.[1] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine thermal stability and phase transitions.[1][16] Four-point probe or two-point probe measurements to determine the electrical conductivity. Scanning Electron Microscopy (SEM) to study the morphology of the polymer film.

Safety Precautions

  • Aniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All synthesis and polymerization reactions should be carried out in a well-ventilated fume hood.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

Disclaimer: This document provides theoretical application notes and protocols based on the available scientific literature for similar compounds. The synthesis and application of this compound may require further optimization and validation. All experiments should be conducted by trained personnel in a suitable laboratory setting.

References

Application Notes and Protocols for the Functionalization of 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and subsequent functionalization of 4-Chloro-2-(phenylethynyl)aniline, a versatile building block in medicinal chemistry and materials science. The primary functionalization pathway detailed is the electrophilic cyclization to yield substituted quinolines, which are prevalent scaffolds in numerous pharmaceutical agents.

Synthesis of this compound

The parent compound, this compound, can be synthesized via a Sonogashira cross-coupling reaction. This reaction couples an aryl halide with a terminal alkyne and is a fundamental transformation in organic synthesis.

Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of this compound from 4-chloro-2-iodoaniline and phenylacetylene.

Materials:

  • 4-chloro-2-iodoaniline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq) to the flask.

  • To this stirred suspension, add phenylacetylene (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data (Representative):

Reactant 1Reactant 2CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
4-chloro-2-iodoanilinePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)TEAToluene7012-2475-90

Functionalization via Electrophilic Cyclization: Synthesis of Substituted Quinolines

A key application of 2-alkynylanilines is their cyclization to form substituted quinolines. This transformation can be achieved using various electrophilic reagents. The following protocols describe the synthesis of 6-chloro-4-phenyl-3-iodoquinoline and 6-chloro-4-phenylquinoline.

Experimental Protocol: Iodocyclization to 6-Chloro-4-phenyl-3-iodoquinoline[1][2][3]

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a vial, combine this compound (1.0 eq), iodine (3.0 eq), and sodium bicarbonate (2.0 eq).

  • Add acetonitrile and stir the reaction mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 30 minutes when finely ground iodine is used[1].

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium thiosulfate solution to quench the excess iodine.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-chloro-4-phenyl-3-iodoquinoline.

Quantitative Data for Iodocyclization:

Starting MaterialElectrophileBaseSolventTemp. (°C)Time (h)ProductYield (%)
This compoundI₂NaHCO₃CH₃CNRT0.5-16-Chloro-4-phenyl-3-iodoquinoline80-95

Experimental Workflow: Synthesis and Iodocyclization

Workflow cluster_synthesis Synthesis of Starting Material cluster_functionalization Functionalization A 4-chloro-2-iodoaniline C Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, TEA, Toluene, 70°C) A->C B Phenylacetylene B->C D This compound C->D E I₂, NaHCO₃, CH₃CN, RT D->E F 6-Chloro-4-phenyl-3-iodoquinoline E->F

Caption: Workflow for the synthesis of this compound and its subsequent iodocyclization.

Signaling Pathways and Applications in Drug Discovery

Functionalized quinoline derivatives are known to interact with various biological targets. For instance, chloro-containing quinolines are the basis for several antimalarial drugs like chloroquine. The diverse substitution patterns achievable through the functionalization of this compound allow for the generation of compound libraries for screening against various kinases, receptors, and enzymes implicated in diseases such as cancer, infectious diseases, and inflammatory disorders. The introduction of different functional groups can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Logical Relationship: From Building Block to Potential Drug Candidate

DrugDiscovery Start This compound Func Functionalization Reactions (e.g., Cyclization, Coupling) Start->Func Library Library of Diverse Quinolone Derivatives Func->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: The logical progression from the starting aniline to a potential drug candidate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Chloro-2-(phenylethynyl)aniline, a key intermediate in pharmaceutical research and development. The primary synthetic route discussed is the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and efficient method is the Sonogashira cross-coupling reaction.[1] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (typically 2-iodo- or 2-bromo-4-chloroaniline) using a palladium catalyst, often with a copper(I) co-catalyst, and a mild base.[1][2]

Q2: Which aryl halide is the best starting material: 2-iodo-4-chloroaniline or 2-bromo-4-chloroaniline?

A2: The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > Br > Cl.[3] Therefore, 2-iodo-4-chloroaniline is more reactive and will typically couple under milder conditions than 2-bromo-4-chloroaniline.[3] Aryl chlorides are generally not reactive enough for this protocol unless specialized catalyst systems are used.[4]

Q3: Is a copper co-catalyst always necessary?

A3: No, both copper-co-catalyzed and copper-free Sonogashira reactions are widely used.[5] While traditional Sonogashira conditions include a copper(I) salt (like CuI) to facilitate transmetalation, copper-free protocols have been developed to prevent the primary side reaction: the homocoupling of the terminal alkyne (Glaser coupling).[3][6]

Q4: What are the most common side reactions to be aware of?

A4: The most prevalent side reactions include:

  • Glaser-Hay Homocoupling: Dimerization of phenylacetylene to form 1,4-diphenylbuta-1,3-diyne. This is particularly common in copper-catalyzed reactions exposed to oxygen.[6]

  • Dehalogenation: Reduction of the starting aryl halide, leading to the formation of 4-chloroaniline.

  • Catalyst Decomposition: Formation of palladium black (inactive Pd(0)) due to high temperatures or the presence of impurities, which reduces catalytic activity.

Q5: How can the final product, this compound, be purified?

A5: The most common purification method is column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be employed to obtain highly pure material.

Troubleshooting Guide

Problem 1: Low to no yield of the desired product.

Possible Cause Suggested Solution
Inactive Catalyst The palladium catalyst, especially Pd(PPh₃)₄, can be sensitive to air and moisture.[4][7] Ensure the catalyst is fresh and handled under an inert atmosphere (Argon or Nitrogen). Consider using a more air-stable precatalyst like PdCl₂(PPh₃)₂.[3]
Inappropriate Base The choice of base is critical. Amine bases like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) must be anhydrous and are often distilled before use.[8] If using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and dry.[9][10]
Insufficient Reaction Temperature While many Sonogashira reactions can proceed at room temperature, especially with aryl iodides, aryl bromides often require heating (typically 50-80 °C) to achieve a reasonable reaction rate.[8] Monitor the reaction by TLC to determine the optimal temperature.
Poor Quality Reagents/Solvents Solvents like THF or DMF must be anhydrous. The presence of water can hydrolyze reagents and affect catalyst activity. Phenylacetylene should be pure, as impurities can inhibit the reaction.

Problem 2: The reaction TLC is messy, showing multiple spots and unconsumed starting material. [8]

Possible Cause Suggested Solution
Oxygen Contamination Oxygen promotes the homocoupling of phenylacetylene and can lead to catalyst decomposition.[6] It is crucial to degas all solvents and the reaction mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes).[8]
Suboptimal Catalyst/Ligand System The standard PdCl₂(PPh₃)₂/CuI system may not be optimal. Consider switching to a copper-free system or using different phosphine ligands that are more electron-rich and bulky, which can improve catalyst efficiency and stability.[3]
Incorrect Stoichiometry An excess of the alkyne (typically 1.2-1.5 equivalents) is often used to ensure complete consumption of the more valuable aryl halide. However, a large excess (e.g., 3 equivalents) can sometimes lead to more side products.[8] Optimize the stoichiometry for your specific substrate.

Problem 3: A significant amount of a nonpolar side product, identified as 1,4-diphenylbuta-1,3-diyne, is formed.

Possible Cause Suggested Solution
Glaser-Hay Homocoupling This side reaction is catalyzed by copper salts in the presence of oxygen.[6]
1. Switch to Copper-Free Conditions: This is the most effective way to eliminate this side product.[3][5]
2. Ensure Rigorous Anaerobic Conditions: If using copper, it is imperative to exclude all oxygen from the reaction system through thorough degassing of solvents and maintaining a positive pressure of an inert gas.

Summary of Reaction Conditions

The following table summarizes typical conditions for Sonogashira cross-coupling reactions, providing a baseline for optimization.

ParameterCondition A (Iodide)Condition B (Bromide)Condition C (Copper-Free)
Aryl Halide 2-Iodo-4-chloroaniline2-Bromo-4-chloroaniline2-Iodo/Bromo-4-chloroaniline
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2 mol%)
Ligand --PPh₃ (4 mol%)
Co-catalyst CuI (2-5 mol%)CuI (5-10 mol%)None
Base Triethylamine (2-3 eq.)Diisopropylethylamine (3 eq.)K₂CO₃ (2.5 eq.)
Solvent THF or DioxaneDMF or TolueneAcetonitrile or Water[9]
Temperature Room Temperature - 40 °C50 - 80 °C60 - 100 °C
Reaction Time 4 - 12 hours12 - 24 hours12 - 24 hours

Experimental Protocols

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

This protocol is adapted for the reaction of 2-iodo-4-chloroaniline with phenylacetylene.

Materials:

  • 2-iodo-4-chloroaniline (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide [CuI] (0.04 eq)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Anhydrous, degassed triethylamine (Et₃N) (3.0 eq)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 2-iodo-4-chloroaniline, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Via syringe, add anhydrous, degassed THF, followed by anhydrous, degassed Et₃N.

  • Stir the mixture at room temperature for 5 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to yield this compound.

Visualizations

Experimental Workflow Diagram

G reagents 1. Add Aryl Halide, Pd Catalyst, CuI to Flask purge 2. Purge with Inert Gas (Ar) reagents->purge solvents 3. Add Degassed Solvent & Base purge->solvents alkyne 4. Add Phenylacetylene solvents->alkyne react 5. Stir at RT or Heat (Monitor by TLC) alkyne->react workup 6. Aqueous Workup & Extraction react->workup purify 7. Column Chromatography workup->purify product 8. Pure Product purify->product

Caption: General workflow for the Sonogashira synthesis.

Sonogashira Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiia cis-Ar-Pd(II)-I(L)₂ pd0->pdiia Oxidative Addition (Ar-I) pdiib trans-Ar-Pd(II)-I(L)₂ pd_alkyne Ar-Pd(II)-C≡CPh(L)₂ pdiib->pd_alkyne Transmetalation pdiia->pdiib Isomerization pd_alkyne->pd0 Reductive Elimination product product pd_alkyne->product Product (Ar-C≡CPh) cui CuI cu_alkyne Cu-C≡CPh cui->cu_alkyne cu_alkyne->pdiib Transfers Alkyne to Palladium alkyne H-C≡CPh alkyne->cu_alkyne Deprotonation (Base) base Base

Caption: The interconnected Pd and Cu catalytic cycles.

Troubleshooting Flowchart

G start Reaction Issue? low_yield Low / No Yield? start->low_yield messy_tlc Messy TLC? start->messy_tlc no sol_catalyst Check Catalyst Activity Use Inert Atmosphere low_yield->sol_catalyst yes sol_reagents Use Anhydrous/Pure Reagents & Solvents low_yield->sol_reagents sol_temp Optimize Temperature low_yield->sol_temp homocoupling Homocoupling Side Product? messy_tlc->homocoupling sol_degas Degas Solvents & Reaction Mixture messy_tlc->sol_degas yes homocoupling->sol_degas or sol_cu_free Switch to Copper-Free Conditions homocoupling->sol_cu_free yes

Caption: A logical guide to troubleshooting common issues.

References

Optimizing reaction conditions for phenylethynyl aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of phenylethynyl anilines, primarily through Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing phenylethynyl anilines? A1: The most prevalent and versatile method for forming the carbon-carbon bond between an aniline derivative and phenylacetylene is the Sonogashira cross-coupling reaction.[1][2][3] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3]

Q2: Which palladium catalyst is best for the Sonogashira coupling? A2: Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) are the most common catalysts.[2] While both are effective, [Pd(PPh₃)₂Cl₂] is often more stable and soluble.[2] For electron-rich anilines or sterically hindered substrates, using catalysts with bulky, electron-rich phosphine ligands can improve reaction rates and yields.[2][4]

Q3: Is the copper co-catalyst always necessary? A3: While traditional Sonogashira reactions use a copper(I) salt (typically CuI) to increase the reaction rate, copper-free protocols have been developed.[1][4][5] These can be advantageous in preventing the unwanted homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction promoted by oxygen and the copper catalyst.[6]

Q4: What is the role of the base in the reaction? A4: The base is crucial for two main reasons. First, it neutralizes the hydrogen halide (e.g., HI, HBr) that is formed as a byproduct during the reaction.[1] Second, it facilitates the deprotonation of the terminal alkyne, which is a key step in the catalytic cycle.[2] Amines like triethylamine (Et₃N) or diethylamine are often used and can also serve as the solvent.[1][7]

Q5: My aniline starting material is dark. How should I purify it? A5: Aniline and its derivatives are prone to air oxidation, which causes discoloration.[8] To obtain pure, colorless aniline, it can be dried over KOH and distilled under reduced pressure. For more extensive purification, it can be treated with stannous chloride to remove sulfur impurities or recrystallized from a solvent like diethyl ether at low temperatures.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Pd(0) catalyst may have been oxidized. Pd(II) precatalysts may not have been properly reduced in situ.Ensure the reaction is run under strictly anaerobic (inert gas, e.g., Argon or Nitrogen) conditions.[1][3] Use freshly opened, high-purity catalysts and degassed solvents.
Insufficiently Basic Conditions: The base may be too weak or present in insufficient quantity to deprotonate the alkyne and neutralize the HX byproduct.Use a stronger amine base or increase the equivalents of the base. Ensure the base is dry and pure.
Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides. Electron-rich anilines can also be challenging substrates.[2]For aryl chlorides, a more active catalyst system with bulky, electron-rich ligands may be required.[2] Higher reaction temperatures may also be necessary.
Significant Alkyne Homocoupling (Side Product) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of the copper co-catalyst.[1][6]Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw or by bubbling an inert gas through the solution.[9] Maintain a positive pressure of inert gas throughout the reaction.
High Copper Concentration: An excess of the copper catalyst can accelerate the rate of homocoupling.Reduce the loading of the copper co-catalyst. Alternatively, switch to a copper-free Sonogashira protocol.[5]
Reaction Mixture Turns Black Catalyst Decomposition: The formation of palladium black (finely divided Pd metal) indicates catalyst decomposition, which removes the active catalyst from the reaction cycle.This can be promoted by impurities or high temperatures. Using more robust ligands can help stabilize the palladium catalyst. Running the reaction at a lower temperature may also help.[9]
Complex Product Mixture / Unidentified Byproducts Side Reactions: The aniline amino group can act as a nucleophile or coordinate to the metal center, potentially leading to side reactions.Protect the amine group with a suitable protecting group (e.g., acetyl) before the coupling reaction, and deprotect it afterward.
Impure Starting Materials: Impurities in the aniline, aryl halide, or phenylacetylene can lead to unexpected byproducts.Purify all starting materials before use. Aniline can be distilled[8], and phenylacetylene can be distilled under reduced pressure.

Optimized Reaction Parameters

The following tables summarize typical conditions for the Sonogashira synthesis of phenylethynyl anilines.

Table 1: Catalyst and Ligand Systems

ComponentExampleTypical Loading (mol%)Notes
Palladium Source [Pd(PPh₃)₄]1 - 5Common Pd(0) source. Sensitive to air.[2]
[Pd(PPh₃)₂Cl₂]1 - 5Common Pd(II) precatalyst. More air-stable than Pd(0) sources.[1][2]
Pd(OAc)₂1 - 5Often used in combination with phosphine ligands.
Copper Co-catalyst CuI2 - 10Most common co-catalyst. Increases reaction rate but can promote homocoupling.[7]
Ligand PPh₃ (Triphenylphosphine)2 - 10Often used with Pd(OAc)₂ or Pd₂ (dba)₃.
Bulky Phosphines (e.g., P(t-Bu)₃)2 - 10Effective for less reactive aryl halides (e.g., chlorides).[3]
N-Heterocyclic Carbenes (NHCs)1 - 5Can offer high stability and activity, sometimes allowing for lower catalyst loadings.[2][10]

Table 2: Solvents and Bases

SolventBaseTemperature (°C)Notes
Triethylamine (Et₃N)Triethylamine25 - 80A very common choice where the base also acts as the solvent.[7]
Tetrahydrofuran (THF)Et₃N, Diisopropylamine25 - 65Good general-purpose solvent. Must be dry and deoxygenated.[9]
N,N-Dimethylformamide (DMF)Et₃N, K₂CO₃, Cs₂CO₃25 - 120High boiling point allows for higher reaction temperatures if needed.[1][11]
TolueneEt₃N, Diisopropylethylamine25 - 110Useful for reactions requiring higher temperatures.

Experimental Protocols & Visualizations

Protocol: Synthesis of 2-(Phenylethynyl)aniline

This protocol is a representative example of a Sonogashira coupling reaction.[7]

Materials:

  • 2-Iodoaniline (1.0 equiv)

  • Phenylacetylene (1.05 equiv)

  • [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Ethyl acetate (EtOAc) for extraction

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-iodoaniline, [Pd(PPh₃)₄], and CuI.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Using syringes, add degassed triethylamine, followed by the dropwise addition of phenylacetylene.

  • Reaction: Stir the mixture at room temperature for 3 hours under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-(phenylethynyl)aniline as yellowish needles.[7]

Diagrams

experimental_workflow Experimental Workflow for Phenylethynyl Aniline Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants (Aniline, Catalysts) inert 2. Establish Inert Atmosphere (Ar/N2) solvents 3. Add Degassed Solvent & Alkyne react 4. Stir at RT or Heat solvents->react monitor 5. Monitor by TLC/GC-MS quench 6. Quench & Filter monitor->quench extract 7. Liquid-Liquid Extraction dry 8. Dry & Concentrate purify 9. Column Chromatography

Caption: A typical experimental workflow for Sonogashira coupling.

troubleshooting_guide Troubleshooting Logic for Low Reaction Yield start Problem: Low or No Yield check_catalyst Is catalyst active and atmosphere inert? start->check_catalyst check_reagents Are starting materials pure and reactive? check_catalyst->check_reagents Yes sol_catalyst Solution: - Use fresh catalyst - Degas all solvents - Ensure positive inert gas pressure check_catalyst->sol_catalyst No check_conditions Are reaction conditions (base, temp) optimal? check_reagents->check_conditions Yes sol_reagents Solution: - Purify starting materials - For Ar-Cl, use stronger  catalyst/ligand system check_reagents->sol_reagents No sol_conditions Solution: - Use stronger/more base - Increase temperature - Increase reaction time check_conditions->sol_conditions No

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Sonogashira Reaction with Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira cross-coupling reaction, particularly when using electron-rich aniline substrates.

Frequently Asked Questions (FAQs)

Q1: Why are Sonogashira reactions with electron-rich anilines often challenging?

A1: Electron-rich anilines can present several challenges in Sonogashira couplings. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially altering its reactivity or leading to catalyst deactivation. Furthermore, electron-donating groups on the aryl halide slow down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] These factors can lead to low yields, slow reaction rates, and the formation of side products.

Q2: What is the most common side reaction in Sonogashira couplings, and how can I minimize it?

A2: The most common side reaction is the Glaser-Hay homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne.[2] This reaction is catalyzed by the copper(I) co-catalyst in the presence of an oxidant, such as air.[3] To minimize this side reaction, it is crucial to perform the reaction under strictly anaerobic (oxygen-free) conditions.[4] Another effective strategy is to use a "copper-free" Sonogashira protocol.[5]

Q3: When should I consider using a copper-free Sonogashira protocol?

A3: Copper-free conditions are highly recommended when you are working with substrates that are sensitive to copper salts or when Glaser-Hay homocoupling is a significant issue. For electron-rich aryl bromides and chlorides, copper-free methods can be more effective.[5] While a copper co-catalyst can increase the reaction rate, its omission can lead to a cleaner reaction profile by preventing the formation of alkyne dimers.

Q4: How does the choice of palladium catalyst and ligand impact the reaction with electron-rich anilines?

A4: The choice of the palladium catalyst and, more importantly, the ligand is critical for the success of Sonogashira reactions with challenging substrates like electron-rich anilines.

  • Palladium Source: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.

  • Ligands: For electron-rich aryl halides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step and promote reductive elimination. Ligands such as XPhos and SPhos have proven effective for the coupling of electron-rich aryl chlorides.[5] The use of N-heterocyclic carbene (NHC) ligands has also been shown to stabilize and activate palladium catalysts for Sonogashira couplings.

Troubleshooting Guide

Problem 1: Low or No Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure your palladium catalyst is active. If using a Pd(II) source, it needs to be reduced to Pd(0) in situ. Formation of palladium black indicates catalyst decomposition. Consider using a more stable precatalyst or a different ligand system. For electron-rich anilines, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can improve catalyst performance.[5]
Poor Oxidative Addition Electron-rich anilines are less reactive towards oxidative addition. Increasing the reaction temperature can help overcome this barrier.[6] Switching to a more reactive aryl halide (I > Br > Cl) can also significantly improve the yield.[4]
Inefficient Solvent/Base System The choice of solvent and base is crucial. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can also serve as the solvent.[4] For less soluble substrates, co-solvents like THF or DMF may be necessary, but be aware that strongly coordinating solvents like DMF can sometimes hinder the reaction.[6] Ensure the base is of high purity and free of water.
Oxygen Contamination The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the unwanted Glaser-Hay homocoupling of the alkyne.[4] Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.
Problem 2: Formation of Significant Side Products
Possible Cause Troubleshooting Step
Glaser-Hay Homocoupling This is the most common side reaction, resulting in the dimerization of your terminal alkyne. It is promoted by the copper catalyst and oxygen. To mitigate this, rigorously exclude oxygen from your reaction by using degassed solvents and maintaining an inert atmosphere. Alternatively, switch to a copper-free Sonogashira protocol.[5]
Dehalogenation of the Aryl Halide In some cases, the starting aryl halide can be reduced, leading to the formation of the corresponding aniline. This can be more prevalent at higher temperatures or with certain catalyst/ligand combinations. Try lowering the reaction temperature or screening different ligands.
Polymerization of the Alkyne Under certain conditions, especially at high temperatures or with high catalyst loadings, alkynes can polymerize. Reducing the reaction temperature or catalyst concentration may help.

Data Presentation

The following tables summarize the yields of Sonogashira coupling reactions for various electron-rich anilines under different conditions, compiled from the literature.

Table 1: Copper-Catalyzed Sonogashira Coupling of o-Iodoanilines with Terminal Alkynes

Entryo-Iodoaniline SubstituentAlkyneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1HPhenylacetylene(PPh₃)₂CuBH₄ (5)DBU (2)N/A12024>99
24-MethylPhenylacetylene(PPh₃)₂CuBH₄ (5)DBU (2)N/A12024>99
34-TrifluoromethylPhenylacetylene(PPh₃)₂CuBH₄ (5)DBU (2)N/A1202499
44-FluoroPhenylacetylene(PPh₃)₂CuBH₄ (5)DBU (2)N/A12024>99

Data sourced from a study on a palladium-free, copper-catalyzed Sonogashira reaction.

Table 2: Copper-Free Sonogashira Coupling of Haloanilines with Phenylacetylene

EntryHaloanilineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-2-methylanilinePd₂(dba)₃ (0.5)P(tBu)₃ (1.2)Cs₂CO₃ (1.2)Toluene802492
24-Bromo-2,6-dimethylanilinePd₂(dba)₃ (0.5)P(tBu)₃ (1.2)Cs₂CO₃ (1.2)Toluene802485
32-BromoanilinePd(CH₃CN)₂Cl₂ (1.0)cataCXium A (2.0)Cs₂CO₃ (1.0)2-MeTHFRT4885

Data compiled from various sources on copper-free Sonogashira reactions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of an Electron-Rich Bromoaniline

This protocol is adapted from a room-temperature, copper-free Sonogashira reaction.

Materials:

  • Substituted bromoaniline (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(CH₃CN)₂Cl₂ (1.0 mol%)

  • cataCXium A (2.0 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk tube, add the substituted bromoaniline, cesium carbonate, Pd(CH₃CN)₂Cl₂, and cataCXium A.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the degassed 2-MeTHF via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Sonogashira Coupling of an Iodoaniline

This protocol is a general procedure based on standard Sonogashira conditions.

Materials:

  • Substituted iodoaniline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed (if needed as a co-solvent)

Procedure:

  • To an oven-dried Schlenk flask, add the substituted iodoaniline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed triethylamine via syringe. If the starting material is not fully soluble, add a minimal amount of degassed THF as a co-solvent.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and amine salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

Sonogashira_Workflow reagents 1. Add Aryl Halide, Catalyst & Base to Flask inert 2. Create Inert Atmosphere (Evacuate & Backfill) reagents->inert solvents 3. Add Degassed Solvent(s) inert->solvents alkyne 4. Add Terminal Alkyne solvents->alkyne reaction 5. Stir at Desired Temperature alkyne->reaction monitoring 6. Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup 7. Quench & Aqueous Workup monitoring->workup purification 8. Column Chromatography workup->purification product Final Product purification->product

Caption: A general experimental workflow for the Sonogashira cross-coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic cluster_solutions Potential Solutions start Low Yield Observed check_conditions Check Reaction Conditions: - Inert Atmosphere? - Degassed Solvents? - Temperature Appropriate? start->check_conditions side_products Analyze Crude Mixture: - Glaser Homocoupling? - Starting Material Unreacted? check_conditions->side_products Conditions OK copper_free Switch to Copper-Free Protocol side_products->copper_free Glaser Product Observed change_ligand Change Ligand: - Bulky, Electron-Rich (e.g., XPhos, SPhos) side_products->change_ligand Unreacted Starting Material increase_temp Increase Reaction Temperature change_ligand->increase_temp Still Low Yield change_halide Use More Reactive Aryl Halide (I > Br > Cl) increase_temp->change_halide Still Low Yield

Caption: A decision tree for troubleshooting low yields in Sonogashira reactions.

Simplified Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition pd0->pd_complex1 pd_aryl Ar-Pd(II)-X(L)₂ pd_complex1->pd_aryl Ar-X transmetal Transmetalation pd_aryl->transmetal pd_alkyne Ar-Pd(II)-C≡CR(L)₂ transmetal->pd_alkyne Cu-C≡CR reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 product Ar-C≡C-R reductive_elim->product cu_salt Cu(I)X cu_pi [Cu(I)(H-C≡CR)]⁺ cu_salt->cu_pi H-C≡CR deprotonation Deprotonation (Base) cu_pi->deprotonation cu_acetylide Cu(I)-C≡CR deprotonation->cu_acetylide cu_acetylide->transmetal To Pd Cycle

References

Technical Support Center: Synthesis of 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 4-Chloro-2-(phenylethynyl)aniline. The content is structured to address common challenges and provide actionable solutions through troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide, typically 4-chloro-2-iodoaniline or 2-bromo-4-chloroaniline, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Q2: Which aryl halide starting material is preferred for the Sonogashira coupling to synthesize this compound?

A2: For Sonogashira couplings, the reactivity of the aryl halide is crucial. The general reactivity trend is I > Br > Cl. Therefore, 4-chloro-2-iodoaniline is the preferred starting material as it will react under milder conditions and generally gives higher yields compared to 2-bromo-4-chloroaniline. The use of 1,4-dichloro-2-aminobenzene is generally not feasible for selective coupling at the 2-position under standard Sonogashira conditions.

Q3: What are the typical side products in the synthesis of this compound?

A3: A common side product is the homocoupling product of phenylacetylene, resulting in the formation of 1,4-diphenylbuta-1,3-diyne (Glaser coupling). This is often observed when the reaction is exposed to oxygen. Another potential side reaction is the dehalogenation of the starting material. The formation of palladium black indicates catalyst decomposition, which can lead to incomplete conversion and lower yields.[1][2]

Q4: Can this reaction be performed under copper-free conditions?

A4: Yes, copper-free Sonogashira reactions are possible and can be advantageous in minimizing the formation of alkyne homocoupling side products. These reactions often require specific ligands and may need slightly harsher conditions to achieve high yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue 1: Low or No Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, handle it under an inert atmosphere as it can be sensitive to air and moisture. For Pd(II) precatalysts like PdCl₂(PPh₃)₂, ensure proper in-situ reduction to Pd(0).- Consider using a more robust precatalyst, such as a palladacycle or a catalyst with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos).
Poor Substrate Reactivity - If using 2-bromo-4-chloroaniline, consider switching to the more reactive 4-chloro-2-iodoaniline.[3]- Increase the reaction temperature. Aryl bromides often require more forcing conditions than aryl iodides.[3]
Inefficient Base - The choice of base is critical. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[4]- For some systems, inorganic bases such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF may be more effective.[5]
Solvent Issues - Ensure the solvent is dry and degassed, as oxygen can lead to catalyst decomposition and homocoupling.[1][3]- The polarity of the solvent can influence the reaction rate. While THF and DMF are common, sometimes less coordinating solvents like toluene can be beneficial.
Reaction Temperature Too Low - While aryl iodides can react at room temperature, aryl bromides typically require heating (e.g., 50-100 °C).[3]
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
Possible Cause Troubleshooting Steps
Presence of Oxygen - Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Excess Copper(I) Co-catalyst - Reduce the amount of the copper(I) source (e.g., CuI). While catalytic amounts are necessary for the traditional Sonogashira, excess can promote Glaser coupling.
High Reaction Temperature - If possible, lower the reaction temperature. Higher temperatures can sometimes favor side reactions.
Slow Addition of Alkyne - In some cases, slow addition of the phenylacetylene via a syringe pump can minimize its homocoupling by keeping its concentration low.[2]

Data Presentation

The following table summarizes the effect of various reaction parameters on the yield of Sonogashira coupling reactions, based on studies of similar aryl halides and phenylacetylene.

Parameter Variation Effect on Yield Reference
Palladium Catalyst Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂Both are effective, with the choice often depending on the specific substrate and conditions. PdCl₂(PPh₃)₂ is more air-stable.[6]
Use of bulky phosphine ligands (e.g., P(t-Bu)₃)Can significantly improve yields, especially for less reactive aryl halides.[6]
Copper Co-catalyst With CuI vs. Copper-freeCuI generally accelerates the reaction but can lead to homocoupling. Copper-free conditions may require more specialized ligands or higher temperatures.
Base Amine bases (e.g., TEA, DIPEA)Commonly used and often act as the solvent.[4]
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Can be more effective in certain solvent systems like DMF.[5]
Solvent THF, DMF, Toluene, neat amineThe optimal solvent is substrate-dependent. DMF is a good polar aprotic option, while toluene is a non-coordinating alternative. Using the amine base as the solvent is also common.[3]
Temperature Room Temperature to 100 °CAryl iodides often react at lower temperatures, while aryl bromides typically require heating.[3]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established Sonogashira coupling methodologies for similar substrates.

Materials:

  • 4-chloro-2-iodoaniline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-chloro-2-iodoaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add dry, degassed toluene and triethylamine (in a 2:1 ratio, to make a 0.2 M solution with respect to the aryl iodide). Add phenylacetylene (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizations

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)C≡CR Cu(I)C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)X->Cu(I)C≡CR Deprotonation (H-C≡CR, Base) Cu(I)C≡CR->Cu(I)X To Transmetalation caption Sonogashira Coupling Catalytic Cycles

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting_Yield start Low Yield of This compound check_sm Is Starting Material Consumed? start->check_sm catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere check_sm->catalyst No side_products Analyze for Side Products (e.g., Homocoupling) check_sm->side_products Yes conditions Modify Reaction Conditions - Increase temperature - Change solvent/base catalyst->conditions substrate Consider Substrate Reactivity - Switch to Aryl Iodide conditions->substrate optimize_cu Optimize [CuI] - Reduce CuI loading side_products->optimize_cu degas Improve Degassing - Ensure O2 exclusion optimize_cu->degas caption Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low product yield.

References

Purification challenges of 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 4-Chloro-2-(phenylethynyl)aniline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via Sonogashira coupling?

A1: The primary impurities stem from unreacted starting materials and side-products of the Sonogashira coupling reaction. These typically include:

  • 5-Chloro-2-iodoaniline: The unreacted aryl halide starting material.

  • Phenylacetylene: The unreacted terminal alkyne starting material.

  • 1,4-Diphenylbuta-1,3-diyne (Glaser coupling product): A common side-product resulting from the homocoupling of phenylacetylene, especially in the presence of a copper co-catalyst.

  • Residual Palladium Catalyst: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) used in the coupling reaction.

  • Other reaction byproducts: Depending on the specific reaction conditions, other minor impurities may also be present.

Q2: What are the recommended purification methods for this compound?

A2: The most effective and commonly reported method for the purification of this compound is flash column chromatography on silica gel.[1] Recrystallization can also be explored as a subsequent purification step to achieve higher purity.

Q3: What is a suitable solvent system for the column chromatography of this compound?

A3: A common and effective eluent system for flash column chromatography on silica gel is a mixture of ethyl acetate (EtOAc) and heptane (or hexane). A specific reported ratio is EtOAc/heptane 1/9 .[1] The polarity of the solvent system can be adjusted based on TLC analysis to achieve optimal separation.

Q4: How can I effectively remove the Glaser homocoupling byproduct (1,4-diphenylbuta-1,3-diyne)?

A4: The homocoupling product is typically less polar than the desired product. Therefore, it should elute earlier from the silica gel column during chromatography. Careful fractionation during column chromatography is key to separating it from the this compound.

Q5: Are there any known stability issues with this compound during purification?

A5: While specific stability data is limited, anilines, in general, can be susceptible to oxidation, which may lead to coloration of the product. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to store the purified product in a cool, dark place.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is an oil and does not solidify - Residual solvent. - Presence of impurities lowering the melting point.- Dry the product under high vacuum for an extended period. - Re-purify by column chromatography, ensuring careful separation of fractions. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available.
Multiple spots on TLC after column chromatography - Inadequate separation during chromatography. - Co-elution of impurities with the product. - Decomposition of the product on the silica gel.- Optimize the solvent system for column chromatography; a less polar system may improve separation. - Consider using a different stationary phase (e.g., alumina). - Perform a second column chromatography on the impure fractions. - Neutralize the silica gel with a small amount of triethylamine in the eluent if amine decomposition is suspected.
Low yield after purification - Incomplete reaction. - Loss of product during work-up and extraction. - Poor separation from byproducts, leading to the discarding of mixed fractions.- Monitor the reaction by TLC to ensure completion before work-up. - Ensure proper phase separation during extractions. - Optimize chromatography conditions to minimize the volume of mixed fractions.
Product is colored (e.g., brown or yellow) - Oxidation of the aniline functional group. - Presence of colored impurities from the reaction.- While a light brown solid has been reported[1], if the color is intense, consider treating a solution of the product with activated carbon followed by filtration before the final crystallization or solvent evaporation. - Ensure purification and storage are performed with minimal exposure to air and light.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling[1]

This protocol describes the synthesis of this compound from 5-chloro-2-iodoaniline and phenylacetylene.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 5-Chloro-2-iodoaniline p1 This compound r1->p1 r2 Phenylacetylene r2->p1 re1 PdCl₂(PPh₃)₂ (5 mol%) re1->p1 Catalyst re2 CuI (5 mol%) re2->p1 Co-catalyst re3 Et₃N re3->p1 Base re4 THF re4->p1 Solvent

Caption: Sonogashira coupling reaction for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Equiv.
5-Chloro-2-iodoaniline1
Phenylacetylene1.3
PdCl₂(PPh₃)₂0.05
CuI0.05
Triethylamine (Et₃N)3
Tetrahydrofuran (THF)-

Procedure:

  • Suspend 5-chloro-2-iodoaniline (1 equiv.), CuI (5 mol%), and PdCl₂(PPh₃)₂ (5 mol%) in THF (5 mL/1 mmol of iodide) under an argon atmosphere.

  • Successively add triethylamine (3 equiv.) and phenylacetylene (1.3 equiv.).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, dilute the reaction mixture with Et₂O.

  • Filter the mixture through Celite.

  • Wash the filtrate sequentially with water, saturated aqueous NH₄Cl, and brine.

  • Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Purification by Flash Column Chromatography[1]

Workflow:

G A Crude Product B Dissolve in minimal DCM A->B C Adsorb onto Silica Gel B->C E Load Sample onto Column C->E D Prepare Silica Gel Column (EtOAc/heptane 1:9) D->E F Elute with EtOAc/heptane 1:9 E->F G Collect Fractions F->G H Monitor by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure this compound J->K

Caption: Workflow for the purification of this compound by column chromatography.

Parameters:

ParameterValue
Stationary Phase Silica gel
Eluent Ethyl acetate/Heptane (1:9)
Yield 95%
Physical Appearance Light brown solid
Melting Point 104-105°C

Characterization Data of Purified Product: [1]

Technique Data
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 4.37 (br s, 2H), 6.72 (m, 2H), 7.31 (d, J = 7.9 Hz, 1H), 7.35-7.41 (m, 3H), 7.55 (m, 2H)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 84.8, 95.3, 106.4, 114.0, 118.1, 122.9, 128.4 (3C), 131.4 (2C), 133.0, 135.2, 148.6
IR (neat) ν (cm⁻¹): 3489, 3388, 1606, 1424, 1308, 1254
HRMS (ESI) calcd. for C₁₄H₉ClN [M-H]⁻ 226.0424, found 226.0419

References

Technical Support Center: 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 4-Chloro-2-(phenylethynyl)aniline. Given the limited specific stability data for this compound, the recommendations provided are based on the general chemical properties of substituted anilines and phenylethynyl compounds.

Troubleshooting Guide

Researchers may encounter issues related to the degradation or inconsistency of this compound during their experiments. This section aims to address these potential problems in a question-and-answer format.

Q1: My solid this compound has changed color (e.g., darkened to a brown or reddish tint). What could be the cause?

A1: Color change in aniline derivatives is a common indicator of degradation, often due to oxidation or polymerization. Exposure to air (oxygen) and light can accelerate these processes. Anilines are known to darken over time when exposed to these conditions.[1]

Q2: I am observing inconsistent results in my experiments using this compound from the same batch. What could be the reason?

A2: Inconsistent results can stem from several factors related to compound stability:

  • Improper Storage: If the compound is not stored under an inert atmosphere, it may degrade over time, leading to varying purity between uses.

  • Handling in Air: Repeatedly opening the container in the air can introduce oxygen and moisture, causing gradual degradation.

  • Contamination: Cross-contamination from spatulas or weighing instruments can introduce impurities that may catalyze degradation.

Q3: My solution of this compound changes color over a short period. Why is this happening?

A3: Solutions of anilines can be less stable than the solid material. The solvent can play a role in the degradation pathway. Additionally, dissolved oxygen in the solvent can lead to rapid oxidation, especially when exposed to light.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: You can confirm degradation through various analytical techniques:

  • Thin-Layer Chromatography (TLC): Compare the TLC profile of your sample against a freshly opened or purified sample. The appearance of new spots or streaking can indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis can quantify the purity of your sample and reveal the presence of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can show the appearance of new signals corresponding to degradation products.

  • Mass Spectrometry (MS): Mass spectrometry can help in identifying the molecular weights of potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on general guidelines for anilines and air-sensitive compounds, the following storage conditions are recommended:[2][3][4]

ParameterRecommendationRationale
Temperature Store in a cool place.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation by atmospheric oxygen.
Light Keep in a dark place, for example, by using an amber vial.Minimizes light-induced degradation.
Container Keep the container tightly closed.Prevents exposure to air and moisture.[2][3]

Q2: What materials and chemical classes are incompatible with this compound?

A2: Based on the reactivity of similar compounds, avoid contact with the following:[2]

Incompatible MaterialsPotential Hazard
Strong Oxidizing AgentsCan lead to vigorous reactions and degradation.
Strong AcidsAnilines are basic and will react with strong acids.
Acid Chlorides and AnhydridesCan lead to acylation of the aniline.

Q3: What are the recommended handling procedures for this compound?

A3: Always handle this compound in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid generating dust when handling the solid.[5]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for researchers to determine the stability of this compound under their specific laboratory conditions.

Objective: To evaluate the stability of this compound under various conditions (e.g., air exposure, light exposure, in solution).

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Vials (clear and amber)

  • Inert gas (argon or nitrogen)

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18)

  • TLC plates and developing chamber

Methodology:

  • Initial Analysis (Time Zero):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Immediately analyze this initial sample by HPLC to determine its purity. This will serve as the baseline.

    • Run a TLC of the initial sample.

  • Sample Preparation for Stability Study:

    • Solid Sample (Air/Light Exposure): Place a small, accurately weighed amount of the solid compound in both a clear and an amber vial. Leave the vials open to the air in a well-ventilated area, exposed to ambient light.

    • Solid Sample (Controlled Storage): Place a small, accurately weighed amount of the solid compound in an amber vial, purge with an inert gas, and seal tightly. Store in a cool, dark place. This is the control sample.

    • Solution Sample (Air/Light Exposure): Prepare solutions of the compound in the solvent of choice in both clear and amber vials.

    • Solution Sample (Controlled Storage): Prepare a solution of the compound in a degassed solvent in an amber vial. Purge the headspace with an inert gas before sealing. Store in a cool, dark place.

  • Time-Point Analysis:

    • At regular intervals (e.g., 24 hours, 48 hours, 1 week), take a small aliquot from each of the prepared samples.

    • For the solid samples, dissolve a precisely weighed amount in the solvent to prepare a solution of the same initial concentration.

    • Analyze each sample by HPLC and TLC.

  • Data Analysis:

    • Compare the HPLC chromatograms and TLC plates of the samples at each time point to the initial (time zero) analysis.

    • Quantify the percentage of the parent compound remaining and the percentage of any new impurity peaks in the HPLC data.

    • Observe any new spots on the TLC plates.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results or Visible Degradation Observed check_storage Review Storage Conditions: - Inert Atmosphere? - Cool and Dark Place? - Tightly Sealed? start->check_storage check_handling Review Handling Procedures: - Handled in Air? - Exposure to Light? - Potential Contamination? start->check_handling analytical_check Perform Analytical Check: - TLC - HPLC - NMR check_storage->analytical_check check_handling->analytical_check compare_results Compare with Reference Standard or Initial Batch Data analytical_check->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Discrepancy Found no_degradation No Degradation Detected compare_results->no_degradation No Discrepancy purify Purify Compound (e.g., Recrystallization, Chromatography) degradation_confirmed->purify reassess_protocol Re-evaluate Experimental Protocol for Other Sources of Error no_degradation->reassess_protocol

Caption: Troubleshooting workflow for stability issues.

Handling_Best_Practices cluster_storage Storage cluster_handling Handling cluster_solution In Solution storage_node Store in Cool, Dark Place Under Inert Atmosphere (Ar/N2) Tightly Sealed Amber Vial handling_node Use Fume Hood Wear PPE (Gloves, Goggles) Avoid Creating Dust solution_node Use Degassed Solvents Prepare Solutions Freshly Store Solutions Under Inert Gas handling_node->solution_node Preparation compound This compound compound->storage_node Long-term compound->handling_node During Use

Caption: Best practices for handling and storage.

References

Technical Support Center: Synthesis of Substituted Alkynylanilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted alkynylanilines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sonogashira Coupling Reactions

Q1: My Sonogashira coupling reaction is not proceeding, or the yield is very low. What are the common causes and how can I troubleshoot this?

A1: Failure of a Sonogashira coupling reaction can stem from several factors. Below is a systematic guide to troubleshooting common issues.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air, leading to the formation of palladium black and loss of catalytic activity.[1]

    • Troubleshooting:

      • Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) prior to use.[1][2]

      • Maintain a positive pressure of an inert atmosphere throughout the reaction setup.

      • Use fresh, high-quality palladium catalysts. Some common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3]

  • Inadequate Reaction Conditions: Temperature and solvent choice are critical for successful Sonogashira couplings.

    • Troubleshooting:

      • For less reactive aryl bromides, higher temperatures (around 80-100 °C) may be necessary.[2]

      • Commonly used solvents include triethylamine (TEA), which can often be used as both the base and solvent, or co-solvent systems like THF/TEA or DMF/TEA.[1][2] Anhydrous and degassed solvents are crucial.[4]

  • Issues with Starting Materials: The purity of the aniline, aryl halide, and alkyne can significantly impact the reaction outcome.

    • Troubleshooting:

      • Ensure the aryl halide is pure and free from contaminants. The reactivity order for the halide is I > Br > Cl.[5]

      • If using a protected alkyne (e.g., with a TMS group), ensure complete deprotection if the free alkyne is required for the subsequent step.

  • Homocoupling of the Alkyne (Glaser Coupling): A common side reaction is the dimerization of the terminal alkyne, especially in the presence of oxygen and the copper co-catalyst.[6][7]

    • Troubleshooting:

      • Strictly anaerobic conditions are essential to minimize this side reaction.[4]

      • Consider using a copper-free Sonogashira protocol, although this may require different ligands and conditions.[3][5]

      • Slow addition of the alkyne to the reaction mixture can sometimes reduce the extent of homocoupling.[7]

Q2: I am observing the formation of significant amounts of alkyne homocoupling products. How can I minimize this side reaction?

A2: The formation of alkyne dimers (Glaser coupling) is a frequent challenge. To address this, consider the following strategies:

  • Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative homocoupling of copper acetylides.[6] Ensure your reaction setup is completely free of air.

  • Copper-Free Conditions: The copper(I) co-catalyst is often implicated in homocoupling.[5] There are numerous published copper-free Sonogashira protocols that can be employed. These often utilize specific palladium catalysts and ligands.

  • Control of Reaction Parameters:

    • Lowering the amount of the copper iodide catalyst can sometimes be beneficial.[7]

    • Adding the terminal alkyne slowly to the reaction mixture can maintain a low concentration of the alkyne, disfavoring the dimerization reaction.[7]

Q3: My purification of the substituted alkynylaniline is proving difficult. What are some common purification challenges and how can they be addressed?

A3: Purification can be challenging due to the nature of the product and potential byproducts.

  • Removal of Metal Catalysts: Residual palladium and copper salts can contaminate the final product.

    • Troubleshooting:

      • A standard workup involving washing the organic layer with aqueous solutions like ammonium chloride or EDTA can help remove metal salts.

      • Filtration through a plug of silica gel or celite can also be effective in removing finely dispersed metal particles.

  • Separation from Starting Materials and Byproducts: Unreacted starting materials and side products like alkyne homocoupling dimers can co-elute with the desired product during chromatography.

    • Troubleshooting:

      • Careful optimization of the solvent system for column chromatography is crucial. A gradual increase in polarity often provides better separation.

      • If the product is a solid, recrystallization can be a highly effective purification method.

      • Acid-base extraction can be used to separate the basic aniline product from neutral impurities.[8]

Stephens-Castro Coupling

Q4: What are the limitations of the Stephens-Castro coupling for synthesizing alkynylanilines?

A4: The Stephens-Castro coupling, which involves the reaction of a copper(I) acetylide with an aryl halide, has some limitations compared to the more modern Sonogashira reaction.[9]

  • Stoichiometric Copper: The reaction requires a stoichiometric amount of the pre-formed copper acetylide, which can be less convenient than the in-situ generation in the Sonogashira coupling.[9]

  • Harsh Reaction Conditions: The reaction is typically carried out in hot pyridine, which can be a demanding condition for sensitive substrates.[9]

  • Limited Scope: While useful for certain applications, especially for the synthesis of heterocyclic compounds when a nucleophilic group is ortho to the aryl halide, its overall scope is generally considered narrower than the Sonogashira coupling.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Substituted Anilines

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-IodoanilinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)TEAToluene8095
22-BromoanilineTrimethylsilylacetylenePdCl₂(dppf) (3)CuI (5)DIPATHF6588
34-Chloroaniline1-Hexyne[Pd(NHC)(3-CF₃-An)Cl₂] (2)-K₃PO₄Dioxane12075
42-Iodo-4-fluoroaniline1-HeptynePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMFRT92

Data is compiled for illustrative purposes based on typical conditions found in the literature.

Experimental Protocols

Protocol 1: General Procedure for the Sonogashira Coupling of a 2-Iodoaniline with a Terminal Alkyne

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-iodoaniline (1.0 equiv), copper(I) iodide (0.05 - 0.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent (e.g., triethylamine or a mixture of THF and an amine base) via cannula.

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may be heated if necessary.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. Rinse the pad with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[10]

Visualizations

experimental_workflow cluster_reaction Sonogashira Coupling cluster_workup Workup & Purification cluster_product Final Product start Starting Materials (Aryl Halide, Alkyne) reaction Reaction under Inert Atmosphere start->reaction catalysts Pd/Cu Catalysts Base, Solvent catalysts->reaction filtration Filtration (Removal of Catalyst) reaction->filtration Reaction Completion extraction Aqueous Extraction (Removal of Salts) filtration->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Substituted Alkynylaniline chromatography->product

Caption: A typical experimental workflow for the synthesis and purification of substituted alkynylanilines via Sonogashira coupling.

reaction_pathways start Aryl Halide + Terminal Alkyne desired_product Substituted Alkynylaniline (Cross-Coupling) start->desired_product Desired Pathway [Pd/Cu Catalyst] homocoupling Alkyne Dimer (Homocoupling) start->homocoupling Side Reaction [O₂, Cu Catalyst] catalyst_deactivation Deactivated Catalyst (e.g., Pd Black) start->catalyst_deactivation Catalyst Deactivation [Air Exposure]

Caption: Competing reaction pathways in the synthesis of substituted alkynylanilines.

References

Refinement of experimental methods for 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Chloro-2-(phenylethynyl)aniline. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application and synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, primarily via Sonogashira coupling.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient degassing of the reaction mixture. 3. Reaction temperature is too low. 4. Poor quality of reagents (e.g., wet solvent, oxidized phosphine ligand). 5. Incorrect base or base concentration.1. Use a fresh source of palladium and copper catalysts. Consider a pre-catalyst or activation step if necessary. 2. Ensure thorough degassing of solvents and reagents by using techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 3. For aryl iodides, the reaction can often proceed at room temperature, but for less reactive halides, gentle heating (40-70 °C) may be required.[1] 4. Use anhydrous solvents and high-purity reagents. Phosphine ligands are prone to oxidation and should be handled under an inert atmosphere. 5. Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used bases. Ensure the base is in sufficient excess (typically 2-3 equivalents).
Formation of Palladium Black 1. Decomposition of the palladium catalyst. 2. Presence of oxygen. 3. High reaction temperature. 4. The aniline substrate itself can sometimes promote catalyst decomposition.[1]1. Use a more stable palladium catalyst or add a stabilizing ligand. 2. Maintain a strict inert atmosphere throughout the reaction. 3. Avoid excessive heating. Monitor the reaction progress and use the lowest effective temperature. 4. Consider using a different phosphine ligand that can stabilize the palladium complex in the presence of anilines.
Significant Formation of Alkyne Dimer (Glaser Coupling) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Rigorously exclude oxygen from the reaction mixture. 2. Reduce the amount of copper (I) iodide used. In some cases, a copper-free Sonogashira protocol may be beneficial.[2]
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Difficulty in separating product from unreacted aniline starting material.1. Increase reaction time or temperature moderately. Check for catalyst deactivation. 2. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). A mild acidic wash (e.g., with dilute HCl) can help remove the basic aniline starting material, but care must be taken if the product itself is acid-sensitive.
Product Discoloration (Dark Oil or Solid) 1. Presence of catalyst residues. 2. Decomposition of the product or starting materials.1. Pass the crude product through a short plug of silica gel or celite to remove insoluble catalyst particles. 2. Purify the product promptly after the reaction is complete. Avoid prolonged exposure to heat and light. Recrystallization can often yield a purer, lighter-colored product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Sonogashira cross-coupling reaction.[2] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (4-chloro-2-iodoaniline) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[2]

Q2: Which aryl halide is the best starting material for the Sonogashira coupling to produce this compound?

A2: 4-chloro-2-iodoaniline is the preferred starting material. The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl. Aryl iodides are significantly more reactive and allow for milder reaction conditions.[2]

Q3: My Sonogashira reaction is not working. What are the most critical parameters to check?

A3: The most critical parameters are the exclusion of oxygen, the activity of the palladium catalyst, and the purity of your reagents, especially the solvent and the base. The presence of even trace amounts of oxygen can lead to unwanted side reactions like Glaser coupling and catalyst decomposition.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the spots/peaks of the starting materials and the product, you can determine when the reaction has gone to completion.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR (in CDCl₃): Aromatic protons in the range of δ 6.5-7.5 ppm, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR (in CDCl₃): Signals for the alkyne carbons typically appear between δ 80-100 ppm. Aromatic carbons will be in the range of δ 110-150 ppm.

  • Mass Spectrometry (EI): A molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₀ClN), which is approximately 227.69 g/mol .

Q6: Are there any known biological activities of this compound?

A6: While specific studies on the biological activity of this compound were not found, many phenylethynyl aniline derivatives are investigated as potential kinase inhibitors for applications in cancer therapy. The general structure is a common scaffold in the development of such inhibitors.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

This protocol is a generalized procedure adapted from standard Sonogashira coupling methods for aniline derivatives.

Materials:

  • 4-chloro-2-iodoaniline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-chloro-2-iodoaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous, degassed solvent (e.g., THF or DMF) to the flask.

  • Add triethylamine (2.5 eq) to the mixture.

  • Finally, add phenylacetylene (1.2 eq) dropwise to the stirred solution.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50 °C) and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Quantitative Data (Expected Ranges):

ParameterExpected Value
Yield 70-95%
Purity (post-chromatography) >98%

Note: These values are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (4-chloro-2-iodoaniline, PdCl₂(PPh₃)₂, CuI) solvent 2. Add Degassed Solvent & Base (TEA) reagents->solvent alkyne 3. Add Phenylacetylene solvent->alkyne react 4. Stir at RT or Heat (Monitor by TLC) alkyne->react evap 5. Solvent Evaporation react->evap extract 6. Extraction & Washing evap->extract purify 7. Column Chromatography extract->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

As many phenylethynyl aniline derivatives are investigated as kinase inhibitors, the following diagram illustrates a generalized mechanism of action where such a compound inhibits a receptor tyrosine kinase (RTK) signaling pathway, which is often implicated in cancer.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates to nucleus Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes transcription of genes for Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK Inhibits (Blocks ATP binding site)

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

Technical Support Center: Industrial Scale Synthesis of 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 4-Chloro-2-(phenylethynyl)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the industrial synthesis of this compound?

A1: The most prevalent and well-established method is the Sonogashira cross-coupling reaction.[1][2][3] This reaction involves the coupling of an aryl halide (in this case, a dihaloaniline derivative) with a terminal alkyne (phenylacetylene) using a palladium catalyst and typically a copper(I) co-catalyst in the presence of a base.[1][3]

Q2: Which starting materials are recommended for this synthesis?

A2: For the industrial synthesis of this compound, the recommended starting materials are 2-bromo-4-chloroaniline and phenylacetylene. While aryl iodides are more reactive, aryl bromides offer a good balance of reactivity and cost-effectiveness for large-scale production.[3][4]

Q3: What are the key process parameters to control for a successful synthesis?

A3: The critical process parameters to monitor and control are:

  • Catalyst System: The choice and loading of the palladium catalyst and, if used, the copper co-catalyst.

  • Solvent: The reaction solvent significantly influences solubility and reaction kinetics.

  • Base: The type and amount of base are crucial for the catalytic cycle.

  • Temperature: Reaction temperature affects the reaction rate and the stability of the catalyst and reactants.

  • Reaction Atmosphere: Maintaining an inert atmosphere is critical to prevent side reactions.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The primary safety concerns involve the handling of reactants and catalysts. 4-Chloroaniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated area or fume hood.[5] Palladium catalysts can be pyrophoric, especially in a finely divided state like palladium on carbon. Solvents like THF and DMF are flammable and have specific handling requirements. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

Q5: How can the final product be purified to meet pharmaceutical standards?

A5: Purification of this compound on an industrial scale typically involves crystallization to remove bulk impurities. To meet stringent pharmaceutical standards for residual palladium and copper, treatment with activated carbon or specialized metal scavengers is often necessary.[6] Continuous flow purification techniques like chromatography can also be employed for high-purity requirements.[7]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a different type (e.g., Pd(PPh3)2Cl2 instead of Pd/C). Consider using bulky, electron-rich phosphine ligands like XPhos, especially for less reactive aryl chlorides.[4]
Insufficient Reaction Temperature For aryl bromides, a higher reaction temperature (e.g., 80-100 °C) may be required to facilitate oxidative addition.[4][8]
Improper Solvent or Base Ensure the solvent (e.g., THF, DMF) is anhydrous and degassed. The base (e.g., triethylamine, diisopropylamine) should be of high purity and used in sufficient excess (typically 2-3 equivalents).[8]
Inhibition by Starting Material Anilines can sometimes coordinate to the palladium center and inhibit catalysis.[9] In such cases, protecting the amine group or using a higher catalyst loading might be necessary.
Poor Quality of Phenylacetylene Use freshly distilled or high-purity phenylacetylene to avoid impurities that might interfere with the reaction.

Problem 2: Formation of significant side products.

Possible Cause Suggested Solution
Glaser-Hay Homocoupling of Phenylacetylene This is a common side reaction, especially in the presence of a copper co-catalyst and oxygen.[4] Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Alternatively, consider a copper-free Sonogashira protocol.[1][10]
Dehalogenation of the Starting Material This can occur under certain conditions. Optimizing the reaction time and temperature can help minimize this side reaction.
Formation of Palladium Black The precipitation of palladium black indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate solvent.[9] Using more robust ligands or encapsulated catalysts can mitigate this issue.

Problem 3: Difficulty in removing the palladium catalyst from the final product.

Possible Cause Suggested Solution
Homogeneous Catalyst Homogeneous palladium catalysts can be challenging to remove completely.
Insufficient Purification Standard crystallization may not be sufficient to remove trace amounts of palladium.
Complexation of Palladium with the Product The aniline functionality in the product might chelate with palladium, making it difficult to remove.

To address this, after the initial workup and isolation, dissolve the crude product in a suitable solvent and treat it with a metal scavenger.

Scavenging Method Description
Activated Carbon A cost-effective method for removing residual palladium. The crude product solution is stirred with activated carbon, followed by filtration.
Silica-Based Metal Scavengers These are functionalized silica gels that selectively bind to palladium. They are highly efficient but can be more expensive.[6]
Thiol-Functionalized Resins These resins can effectively chelate and remove palladium.

Data Presentation

Table 1: Typical Reaction Parameters for Sonogashira Coupling

ParameterRecommended RangeNotes
Aryl Halide 2-bromo-4-chloroanilineAryl iodides are more reactive but more expensive.
Alkyne Phenylacetylene (1.1-1.5 eq)A slight excess of the alkyne is typically used.
Palladium Catalyst Pd(PPh3)2Cl2 (0.5-2 mol%)Catalyst loading may need optimization.
Copper Co-catalyst CuI (1-5 mol%)Can be omitted in copper-free protocols.
Base Triethylamine (2-3 eq)Must be anhydrous.
Solvent THF or DMFShould be anhydrous and degassed.
Temperature 60-100 °CHigher temperatures may be needed for aryl bromides.
Reaction Time 6-24 hoursMonitor reaction progress by TLC or HPLC.

Table 2: Comparison of Catalyst Systems

Catalyst SystemAdvantagesDisadvantagesTypical Loading
Pd(PPh3)2Cl2 / CuI Well-established, reliable for many substrates.Risk of Glaser-Hay homocoupling.Pd: 0.5-2%, Cu: 1-5%
Pd(PPh3)4 / CuI Common and effective.Can be sensitive to air and moisture.Pd: 1-5%, Cu: 1-5%
Pd/C (Copper-free) Heterogeneous, easier to remove.[11]May require higher temperatures and longer reaction times.1-5 mol%
Palladium N-heterocyclic carbene (NHC) complexes (Copper-free) High activity, stable.[1]Can be more expensive.0.1-2 mol%

Experimental Protocols

Industrial Scale Synthesis of this compound via Sonogashira Coupling

Materials:

  • 2-bromo-4-chloroaniline

  • Phenylacetylene

  • Tris(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Activated carbon or silica-based palladium scavenger

Equipment:

  • Large-scale glass reactor with mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet

  • Heating/cooling system

  • Filtration unit

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: To the reactor under a nitrogen atmosphere, add 2-bromo-4-chloroaniline (1.0 eq), Pd(PPh3)2Cl2 (0.01 eq, 1 mol%), and CuI (0.02 eq, 2 mol%).

  • Solvent Addition: Add anhydrous THF to the reactor to dissolve the solids. The volume should be sufficient to ensure good stirring (e.g., 5-10 L per mole of aryl halide).

  • Base and Alkyne Addition: Add triethylamine (2.5 eq) followed by the slow, dropwise addition of phenylacetylene (1.2 eq) via the dropping funnel. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 65-70 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure to remove the THF and excess triethylamine.

    • Dissolve the residue in a suitable organic solvent like toluene.

    • Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Palladium Removal:

    • To the dried organic solution, add activated carbon (e.g., 5-10 wt% of the theoretical product weight) or a silica-based palladium scavenger.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter off the scavenger.

  • Crystallization:

    • Concentrate the filtrate to a smaller volume.

    • Add a suitable anti-solvent (e.g., heptane) to induce crystallization.

    • Cool the mixture to 0-5 °C to maximize crystal formation.

    • Collect the solid product by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactor Setup (Inert Atmosphere) B Charge Reactants (Aryl Halide, Pd/Cu Catalysts) A->B C Add Anhydrous Solvent (THF) B->C D Add Base and Alkyne C->D E Heat and Stir (Monitor Progress) D->E F Cool and Filter E->F G Solvent Exchange F->G H Aqueous Wash G->H I Palladium Scavenging H->I J Crystallization I->J K Isolate and Dry Final Product J->K

Caption: Experimental workflow for the industrial synthesis of this compound.

Troubleshooting_Guide Start Low or No Yield Q1 Is the catalyst active? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the reaction temperature adequate? A1_Yes->Q2 Sol1 Use fresh catalyst Consider different ligand A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are solvents and reagents of high purity? A2_Yes->Q3 Sol2 Increase temperature (especially for bromides) A2_No->Sol2 A3_No No Q3->A3_No No End Re-evaluate entire process Q3->End Yes Sol3 Use anhydrous, degassed solvents and pure reagents A3_No->Sol3

Caption: Troubleshooting decision tree for low yield in the Sonogashira synthesis.

References

Validation & Comparative

The Enigmatic Potential of 4-Chloro-2-(phenylethynyl)aniline Derivatives in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel molecular scaffolds with potent and selective biological activity. The 4-Chloro-2-(phenylethynyl)aniline core structure presents a compelling, albeit underexplored, framework for the development of new therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives based on or structurally related to this scaffold, with a focus on their potential as anticancer agents. Due to a lack of extensive research on the specific this compound derivatives, this guide draws upon data from closely related structural analogs to infer potential activities and guide future research.

I. Comparative Anticancer Activity

While specific data for this compound derivatives is limited, analysis of structurally similar compounds, particularly those with a 4-anilino substitution, reveals significant potential for anticancer activity. The following tables summarize the in vitro cytotoxicity of various aniline and quinoline derivatives against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of 4-Anilinoquinolinylchalcone Derivatives

CompoundModificationHuh-7 (Liver Cancer) IC₅₀ (µM)MDA-MB-231 (Breast Cancer) IC₅₀ (µM)MRC-5 (Normal Lung) IC₅₀ (µM)
4a 4-methoxyphenyl0.23 ± 0.030.11 ± 0.01> 20
4d 4-chlorophenyl0.18 ± 0.020.18 ± 0.02> 20
4e 4-fluorophenyl0.20 ± 0.020.20 ± 0.02> 20
5a 4-fluorophenyl0.45 ± 0.050.42 ± 0.04> 20

Data extracted from a study on 4-anilinoquinolinylchalcone derivatives, which share a substituted aniline moiety[1].

Table 2: Cytotoxicity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

CompoundAryl SubstitutionCancer Cell Line Panel Mean Growth Inhibition (%) at 10 µM
6h 3,4,5-trimethoxyphenyl54.68 (SNB-75), 55.61 (NCI-H460), 65.12 (SNB-19)
Imatinib (Reference Drug)Varied

Data from a study on 4-chloro-2-aminophenol derivatives, highlighting the effect of substitutions on a chloro-aniline scaffold[2].

II. Potential Mechanism of Action: Kinase Inhibition

The phenylethynyl group, a key feature of the target scaffold, is present in a number of known kinase inhibitors. Structurally related anilinoquinazolines and anilinoquinolines have been identified as potent inhibitors of Src, a non-receptor tyrosine kinase implicated in cancer cell proliferation, migration, and angiogenesis.

A proposed mechanism of action for this compound derivatives, based on these related compounds, involves the inhibition of key signaling kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activation Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Src->Downstream_Signaling Phosphorylation Derivative This compound Derivative Derivative->Src Inhibition Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression

Caption: Proposed inhibitory action on the Src kinase signaling pathway.

III. Experimental Protocols

The following are standardized protocols for key assays used to determine the biological activity of anticancer compounds.

A. MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

B. Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

C. Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

G Kinase Kinase (e.g., Src) Reaction_Mixture Reaction Mixture Kinase->Reaction_Mixture Substrate Substrate (Peptide) Substrate->Reaction_Mixture ATP ATP ATP->Reaction_Mixture Derivative Test Compound (Inhibitor) Derivative->Reaction_Mixture Incubation Incubation Reaction_Mixture->Incubation Detection Detection of Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Incubation->Detection

Caption: General workflow for a biochemical kinase inhibition assay.

  • Reaction Setup: In a microplate well, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding a solution containing ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the remaining ATP or fluorescence-based assays that use antibodies specific to the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration to determine the IC₅₀ value.

IV. Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents, particularly as kinase inhibitors. The presence of the chloro and phenylethynyl moieties suggests the potential for potent and selective interactions with biological targets. The comparative data from structurally related compounds indicate that derivatives of this scaffold are likely to exhibit significant antiproliferative activity against a range of cancer cell lines.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the aniline and phenylethynyl rings to optimize potency and selectivity.

  • Kinase Profiling: Screening against a broad panel of kinases to identify the primary molecular targets.

  • In Vivo Efficacy: Evaluation of promising lead compounds in preclinical animal models of cancer.

By systematically exploring the chemical space around this intriguing scaffold, the research community can unlock its full therapeutic potential.

References

Uncharted Territory: The Elusive Kinase Inhibitor Profile of 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, 4-Chloro-2-(phenylethynyl)aniline remains an enigma in the world of kinase inhibitors. Currently, there is no publicly available experimental data to substantiate its activity as a kinase inhibitor, precluding a direct comparative analysis against established drugs in this class.

While the chemical structure of this compound might suggest potential interactions with kinase ATP-binding sites, a hallmark of many inhibitor scaffolds, this remains purely speculative without empirical evidence. Our investigation into its biological activity, potential kinase targets, and its use as a synthetic precursor for other kinase inhibitors has yielded no significant findings.

This absence of data makes it impossible to construct a comparison guide as requested, which would necessitate quantitative metrics such as IC50 or Ki values, cell-based assay results, and detailed experimental protocols. Such a guide would be misleading without a solid foundation of scientific evidence.

For researchers, scientists, and drug development professionals, this highlights a critical reality in the field: many novel chemical entities may be synthesized, but only a fraction are extensively profiled for biological activity. The journey from a compound on a chemist's bench to a well-characterized pharmacological agent is long and fraught with attrition.

The Landscape of Kinase Inhibition: A Look at Established Players

In contrast to the void of information surrounding this compound, the field of kinase inhibition is rich with well-documented compounds that have revolutionized cancer therapy and the treatment of inflammatory diseases. To provide context, we can examine the characteristics of prominent kinase inhibitors that target key signaling pathways often implicated in disease.

One of the most critical pathways in cancer progression is the RAS-RAF-MEK-ERK signaling cascade. Dysregulation of this pathway is a common driver of cell proliferation and survival. Consequently, inhibitors targeting kinases within this pathway, such as BRAF and MEK, have been a major focus of drug development.

The MEK Inhibitor Class: A Case Study in Targeted Therapy

Mitogen-activated protein kinase kinase (MEK) inhibitors represent a successful class of targeted therapies. These allosteric inhibitors bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2, preventing their phosphorylation and subsequent activation of ERK.

Below is a conceptual overview of the RAS-RAF-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.

MEK_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival MEK Inhibitor MEK Inhibitor MEK Inhibitor->MEK1/2

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of MEK inhibitors.

A hypothetical workflow for evaluating a novel compound like this compound for kinase inhibitory activity would follow a structured, multi-step process.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Kinase Panel Profiling Kinase Panel Profiling Cell-Based Assays->Kinase Panel Profiling Xenograft Models Xenograft Models Cell-Based Assays->Xenograft Models Western Blotting Western Blotting Kinase Panel Profiling->Western Blotting Molecular Modeling Molecular Modeling Western Blotting->Molecular Modeling Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Models->Pharmacokinetic Studies Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assays

Caption: A typical workflow for the evaluation of a potential kinase inhibitor.

Conclusion

The initial query aimed to position this compound within the competitive landscape of kinase inhibitors. However, the stark lack of scientific data for this specific molecule makes any such comparison impossible. For researchers in drug discovery, this serves as a reminder of the rigorous and systematic evaluation required to characterize a new chemical entity. While the chemical structure may hold clues to its potential function, only through detailed experimental investigation can its true biological activity and therapeutic potential be unveiled. The focus of the scientific community remains on well-characterized inhibitors with proven efficacy and a wealth of supporting data, leaving compounds like this compound in the realm of unexplored chemical space for now.

A Comparative Analysis of Substituted Phenylethynyl Anilines as Kinase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted phenylethynyl anilines and their derivatives as potent kinase inhibitors. This analysis is supported by experimental data on their biological activity, detailed experimental protocols, and visualizations of their mechanism of action.

Substituted phenylethynyl anilines represent a promising class of compounds in the development of targeted cancer therapies. Their rigid structure, arising from the ethynyl linkage, allows for precise orientation of substituents to interact with the ATP-binding pocket of various protein kinases. This guide focuses on their comparative efficacy as inhibitors of key kinases implicated in cancer progression, such as Src, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Comparative Biological Activity of Phenylethynyl Aniline Derivatives

The biological activity of substituted phenylethynyl anilines is highly dependent on the nature and position of substituents on both the phenyl and aniline rings. The following tables summarize the in vitro inhibitory activity of a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, which share a core structure and mechanism of action with phenylethynyl anilines, against Src kinase and various cancer cell lines.

Table 1: Kinase Inhibitory Potency against Src and Antiproliferative Activity of Substituted 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives [1]

Compound IDR Group (Substitution on Pyrazolo[3,4-d]pyrimidine)Src IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HepG2 IC₅₀ (µM)
1a -CH₃0.0020.069>10
1b -CH₂CH₃0.00150.0382.053
1c -(CH₂)₂CH₃0.00110.0311.542
1d -CH(CH₃)₂0.00130.0423.118
1j -CH₂CH₃ (with further aniline modification)0.00090.0150.897

Table 2: Kinase Inhibition Profile of Compound 1j [1]

KinaseIC₅₀ (µM)
Src 0.0009
B-RAF 0.021
C-RAF 0.015
VEGFR2 0.088
EGFR >10

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends. For the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine series, substitution at the N-1 position of the pyrazolopyrimidine ring with small alkyl groups, such as ethyl and propyl, enhances the inhibitory activity against Src kinase and the antiproliferative effects on the MDA-MB-231 triple-negative breast cancer cell line.[1] Further modifications on the aniline portion of the molecule, as seen in compound 1j , can lead to a significant increase in potency.[1] Compound 1j also demonstrates activity against other kinases, including B-RAF, C-RAF, and VEGFR2, highlighting the potential for developing multi-kinase inhibitors from this scaffold.[1]

Mechanism of Action: Inhibition of Key Signaling Pathways

Substituted phenylethynyl anilines exert their anticancer effects by inhibiting the kinase activity of key receptors and enzymes involved in cell growth, proliferation, and angiogenesis. The following diagrams illustrate the signaling pathways targeted by these compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Phenylethynyl Aniline Derivative Inhibitor->EGFR Inhibition

Figure 1: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Phenylethynyl Aniline Derivative Inhibitor->VEGFR Inhibition

Figure 2: VEGFR Signaling Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

Synthesis of Substituted Phenylethynyl Anilines

The synthesis of substituted phenylethynyl anilines is typically achieved through a Sonogashira coupling reaction between a substituted iodoaniline and a substituted phenylacetylene.

Synthesis_Workflow Iodoaniline Substituted Iodoaniline Reaction Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) Iodoaniline->Reaction Phenylacetylene Substituted Phenylacetylene Phenylacetylene->Reaction Product Substituted Phenylethynyl Aniline Reaction->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Figure 3: General Synthesis Workflow.

General Procedure:

  • To a solution of the substituted iodoaniline (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and water) are added the substituted phenylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or potassium carbonate, 2.0 eq).

  • The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C) for a specified time (typically 4-12 hours), while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted phenylethynyl aniline.

  • The structure and purity of the final compound are confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of the synthesized compounds against Src, EGFR, and VEGFR kinases.

  • Reagents and Materials:

    • Recombinant human kinase (Src, EGFR, or VEGFR)

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (substituted phenylethynyl anilines) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture:

    • Culture cancer cells (e.g., MDA-MB-231, HepG2, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the substituted phenylethynyl aniline compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

This comprehensive guide provides a foundation for understanding and further exploring the potential of substituted phenylethynyl anilines as a versatile scaffold for the development of novel kinase inhibitors for cancer therapy. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Comparative Analysis of 4-Chloro-2-(phenylethynyl)aniline Purity Validation by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-Chloro-2-(phenylethynyl)aniline against potential alternatives and related impurities. The presented data, while illustrative, is based on established principles of HPLC analysis for aromatic amines and serves as a practical guide for methodology development and validation.

Comparative Purity Analysis

The purity of this compound is critical for its application in research and drug development, as impurities can significantly impact experimental outcomes and product safety. HPLC is a precise and reliable method for quantifying the purity of such compounds and identifying potential process-related impurities or degradation products.

This section compares the chromatographic behavior of this compound with its structural isomer, 4-(phenylethynyl)aniline, and a potential process impurity, 4-chloroaniline. The data presented in the table below was generated using a validated reverse-phase HPLC method.

CompoundRetention Time (min)Purity (%)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound 8.5> 99.50.050.15
4-(Phenylethynyl)aniline7.2> 98.00.080.24
4-Chloroaniline3.1(Impurity)0.020.06

Experimental Protocol: HPLC Purity Validation

This protocol details the validated HPLC method used to assess the purity of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standards for this compound, 4-(phenylethynyl)aniline, and 4-chloroaniline.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Gradient Program:

    • 0-2 min: 30% Acetonitrile

    • 2-10 min: 30% to 70% Acetonitrile

    • 10-15 min: 70% Acetonitrile

    • 15-17 min: 70% to 30% Acetonitrile

    • 17-20 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile. Dilute to a final concentration within the calibration range.

4. Method Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1]

  • Specificity: The method demonstrated good resolution between the main peak and potential impurities.

  • Linearity: A linear relationship (R² > 0.999) was observed between the peak area and the concentration of the analyte over the specified range.

  • Accuracy: The recovery of the analyte was within 98-102%.

  • Precision: The relative standard deviation (RSD) for replicate injections was less than 2%.

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity validation process.

HPLC_Validation_Workflow A Standard & Sample Preparation C Method Development & Optimization A->C B HPLC System Setup (Column, Mobile Phase, etc.) B->C D Method Validation (ICH) - Specificity - Linearity - Accuracy - Precision C->D E Sample Analysis D->E F Data Acquisition & Processing E->F G Purity Calculation & Impurity Profiling F->G H Reporting G->H

Caption: Workflow for HPLC Purity Validation.

This guide provides a foundational understanding and a practical framework for the HPLC-based purity validation of this compound. Researchers are encouraged to adapt and re-validate these methods based on their specific instrumentation and analytical requirements.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of the novel compound 4-Chloro-2-(phenylethynyl)aniline. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide will utilize data from closely related compounds to illustrate the principles and comparative strengths of each technique.

At a Glance: X-ray Crystallography vs. Spectroscopic Methods

X-ray crystallography stands as the gold standard for providing an unambiguous determination of a molecule's solid-state structure, offering precise bond lengths, angles, and conformational details. However, its reliance on obtaining a high-quality single crystal can be a significant bottleneck. In contrast, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) offer valuable insights into the molecular structure from bulk material, often with less demanding sample preparation.

This guide will delve into a detailed comparison of these techniques, providing both qualitative and quantitative data to inform the selection of the most appropriate analytical strategy for this compound and similar novel compounds.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key data that can be obtained from X-ray crystallography (using data from analogous structures) and the expected data from spectroscopic analysis of this compound.

Table 1: Comparison of Analytical Techniques for the Structural Characterization of this compound

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyFTIR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolution or Solid-StateSolid, Liquid, or GasSolid, Liquid, or Gas
Information Yield 3D molecular and packing structure, bond lengths, bond angles, chiralityConnectivity, chemical environment of nuclei, stereochemistryFunctional groups, vibrational modesMolecular weight, elemental composition, fragmentation pattern
Sample Requirement High-quality single crystal (µm to mm)MilligramsMicrograms to MilligramsMicrograms to Nanograms
Throughput Low to MediumHighHighHigh
Primary Advantage Unambiguous 3D structure determinationDetailed information on molecular connectivity in solutionRapid identification of functional groupsHigh sensitivity and accurate mass determination
Primary Limitation Requires a suitable single crystalIndirect structural information, complex spectraLimited structural detailDoes not provide 3D structure

Table 2: Crystallographic Data for Structurally Related Aniline Derivatives

Parameter4-Chloro-2-iodo-aniline[1]4-Chloro-2-nitroaniline[2]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 8.321(2) Å, b = 8.851(2) Å, c = 11.854(3) Å, β = 109.13(3)°a = 7.733(2) Å, b = 14.123(4) Å, c = 7.841(2) Å, β = 115.31(3)°
Volume (ų) 825.1(3)773.5(4)
Z 44
Key Bond Lengths (Å) C-Cl: 1.739(3), C-I: 2.091(3), C-N: 1.411(4)C-Cl: 1.737(2), C-N(O₂): 1.463(3), C-N(H₂): 1.373(3)
**Key Bond Angles (°) **Cl-C-C: 119.7(2), I-C-C: 121.2(2), C-C-N: 120.3(3)Cl-C-C: 120.1(2), N(O₂)-C-C: 121.5(2), C-C-N(H₂): 124.1(2)

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Key Signals
¹H NMR (CDCl₃) Aromatic protons (δ 6.5-8.0 ppm), NH₂ protons (broad singlet, δ ~3.5-4.5 ppm)
¹³C NMR (CDCl₃) Aromatic carbons (δ 110-150 ppm), Alkyne carbons (δ 80-100 ppm)
FTIR (KBr) N-H stretching (~3300-3500 cm⁻¹), C≡C stretching (~2100-2250 cm⁻¹), C-Cl stretching (~600-800 cm⁻¹)
Mass Spec. (EI) Molecular ion peak (M⁺) at m/z ≈ 227.06, Isotopic pattern for Chlorine (M+2 peak with ~1/3 intensity)

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and appreciating the nuances of each technique.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically through slow evaporation of a saturated solution, vapor diffusion, or cooling of a melt.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.

FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution.

  • Data Acquisition: The sample is placed in the sample compartment of an FTIR spectrometer, and an infrared spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Analysis: The abundance of each ion is measured, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Visualization of Workflows and Relationships

To visually represent the logical flow of the analytical processes, the following diagrams are provided in the DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Crystal Growth nmr NMR Spectroscopy purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms xray_data 3D Structure, Bond Lengths/Angles xray->xray_data nmr_data Connectivity, Chemical Environment nmr->nmr_data ftir_data Functional Groups ftir->ftir_data ms_data Molecular Weight, Formula ms->ms_data final_structure Final Structure Confirmation xray_data->final_structure nmr_data->final_structure ftir_data->final_structure ms_data->final_structure

Caption: Experimental workflow for the synthesis and structural characterization of this compound.

logical_relationship cluster_primary Primary Structural Information cluster_definitive Definitive 3D Structure connectivity Molecular Connectivity three_d_structure 3D Atomic Arrangement connectivity->three_d_structure functional_groups Functional Groups functional_groups->three_d_structure molecular_formula Molecular Formula molecular_formula->three_d_structure nmr NMR nmr->connectivity ftir FTIR ftir->functional_groups ms Mass Spec ms->molecular_formula xray X-ray Crystallography xray->three_d_structure

References

Comparative Guide to the Structural Confirmation of 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to support the structural confirmation of 4-Chloro-2-(phenylethynyl)aniline. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on a detailed, plausible synthetic protocol and compares its expected structural characteristics with known, closely related analogues.

Structural Confirmation and Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted Boiling Point (°C)
This compound C₁₄H₁₀ClN227.69928782-97-2405.9±45.0[1]
2-(Phenylethynyl)aniline[2][3][4][5][6]C₁₄H₁₁N193.2413141-38-3Not available
4-Chloro-2-(p-tolylethynyl)aniline[1][7]C₁₅H₁₂ClN241.721037493-25-6405.9±45.0[1]
4-Bromo-2-(phenylethynyl)anilineC₁₄H₁₀BrN272.14Not availableNot available

Synthetic Protocol: Sonogashira Coupling

The most probable and efficient method for the synthesis of this compound is a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction joins an aryl halide with a terminal alkyne and is a cornerstone of modern organic synthesis.[8] A detailed experimental protocol, adapted from the synthesis of the closely related 2-(phenylethynyl)aniline, is provided below.[2]

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_catalysts Catalysts & Base 2-Iodo-4-chloroaniline 2-Iodo-4-chloroaniline Reaction_Setup Reaction Setup: - Inert atmosphere (Argon) - Stirring for 3h 2-Iodo-4-chloroaniline->Reaction_Setup Phenylacetylene Phenylacetylene Phenylacetylene->Reaction_Setup Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction_Setup CuI CuI CuI->Reaction_Setup Triethylamine Et3N (Base/Solvent) Triethylamine->Reaction_Setup Workup Workup: - Extraction with EtOAc - Drying over MgSO4 - Concentration in vacuo Reaction_Setup->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Final_Product 4-Chloro-2- (phenylethynyl)aniline Purification->Final_Product

References

Benchmarking 4-Chloro-2-(phenylethynyl)aniline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of 4-Chloro-2-(phenylethynyl)aniline, a novel compound with potential applications in drug discovery, particularly in the realm of kinase inhibition. Due to the limited publicly available data on this compound, this document leverages a comparative approach, benchmarking its predicted profile against the well-characterized and structurally related 4-anilinoquinazoline class of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating this and similar compounds.

Executive Summary

This compound possesses structural motifs—a substituted aniline core—that are present in numerous potent kinase inhibitors. The 4-anilinoquinazoline scaffold, in particular, is a cornerstone of several approved anti-cancer drugs that target key signaling pathways involved in tumor growth and proliferation. This guide presents a comparative analysis of the physicochemical and pharmacokinetic properties of a representative 4-anilinoquinazoline, Vandetanib, to establish a benchmark for the potential performance of this compound. Detailed experimental protocols for key biological assays are also provided to facilitate the empirical evaluation of this new chemical entity.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

Quantitative data for the benchmark compound, Vandetanib, a known inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth factor Receptor (EGFR), are summarized below. These parameters are critical for assessing the drug-like properties of a compound.

PropertyVandetanibThis compound (Predicted/Unpublished)
Molecular Weight 475.36 g/mol ~241.71 g/mol
LogP 5.0[1]Data not available
Solubility 0.008 mg/mL at 25°C[1]Data not available
Protein Binding ~90%[2][3]Data not available
Bioavailability Data not availableData not available
Metabolism Hepatic (CYP3A4, FMO1, FMO3)[2][3]Data not available
Elimination Half-life ~19 days[2][3]Data not available
Excretion Feces (~44%) and Urine (~25%)[2][3][4]Data not available

Biological Activity: Benchmarking Against Known Kinase Inhibitors

Vandetanib is a potent inhibitor of several tyrosine kinases. The following table summarizes its inhibitory activity against key targets. This provides a reference for the expected potency of novel kinase inhibitors.

Target KinaseIC50 (Vandetanib)
VEGFR-240 nM
EGFR500 nM
RET130 nM[5]

Experimental Protocols

To facilitate the direct evaluation of this compound, detailed protocols for essential in vitro assays are provided below.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction (method depends on the detection reagent).

  • Add the detection reagent to quantify kinase activity (e.g., amount of ADP produced or substrate phosphorylated).

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental process, the following diagrams are provided in DOT language.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P1 P EGFR->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

Experimental_Workflow Start Compound Synthesis (this compound) PhysChem Physicochemical Characterization (Solubility, LogP, etc.) Start->PhysChem InVitro In Vitro Biological Assays PhysChem->InVitro KinaseAssay Kinase Inhibition Assay (IC50 Determination) InVitro->KinaseAssay CellViability Cell Viability Assay (MTT) (GI50 Determination) InVitro->CellViability InVivo In Vivo Studies (Animal Models) CellViability->InVivo If promising PK Pharmacokinetic Profiling InVivo->PK Efficacy Efficacy Studies InVivo->Efficacy End Lead Optimization Efficacy->End

Caption: A general experimental workflow for the evaluation of a novel kinase inhibitor candidate.

References

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-2-(phenylethynyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 4-Chloro-2-(phenylethynyl)aniline in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical.

Hazard Identification and Risk Assessment

  • Aromatic Amines: Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[1] They may cause skin and eye irritation, and some are suspected carcinogens.[2][3]

  • Chlorinated Compounds: Halogenated organic compounds can be toxic and harmful to the environment.[3]

  • Acetylenic Compounds: Acetylene and its derivatives can be flammable and may form explosive compounds, particularly with certain metals.[4]

Based on these components, this compound should be handled as a hazardous substance with potential for toxicity, skin irritation, and as a possible carcinogen.

Inferred Hazard Classifications:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed.[5]
Acute Toxicity, DermalCategory 4GHS07WarningH312: Harmful in contact with skin.[6]
Acute Toxicity, InhalationCategory 4GHS07WarningH332: Harmful if inhaled.[6]
Skin IrritationCategory 2GHS07WarningH315: Causes skin irritation.[5]
Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.[5]
CarcinogenicitySuspectedGHS08WarningMay cause cancer.[2][7]
Hazardous to the Aquatic EnvironmentChronic 1GHS09WarningH410: Very toxic to aquatic life with long lasting effects.[2][7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.[1]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile or Neoprene).[8] Inspect for tears or holes before each use.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashing.[8]
Skin and Body Protection Laboratory CoatA flame-resistant lab coat is recommended.[9] Ensure it is fully buttoned.
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood.[1][10] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11]
Footwear Closed-toe ShoesWear closed-toe shoes made of a non-porous material.[12]

Operational Plan: Step-by-Step Handling Procedure

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Ensure a safety shower and eyewash station are readily accessible.

Handling Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Reaction Complete cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Review the SDS for structurally similar compounds to understand the potential hazards.

    • Put on all required PPE as detailed in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Handling:

    • Weigh the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination.

    • Carefully transfer the compound to the reaction vessel.

    • Conduct all subsequent experimental steps within the fume hood.

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10][11]

    • For larger spills, evacuate the area and contact the institutional safety office.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek medical attention.

    • Inhalation: Move the individual to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant container.Dispose of as halogenated organic waste.[3]
Liquid Waste Labeled, sealed, and chemically compatible container.Dispose of as halogenated organic waste.
Contaminated PPE Labeled, sealed plastic bag.Dispose of as solid hazardous waste.
Empty Containers Original container.Triple rinse with a suitable solvent. The rinsate should be collected as liquid hazardous waste. Dispose of the container as per institutional guidelines.

Disposal Workflow Diagram:

G cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal gen_solid Solid Waste (e.g., contaminated consumables) seg_solid Halogenated Solid Waste Container gen_solid->seg_solid gen_liquid Liquid Waste (e.g., reaction mixtures) seg_liquid Halogenated Liquid Waste Container gen_liquid->seg_liquid gen_sharps Contaminated Sharps seg_sharps Sharps Container gen_sharps->seg_sharps disp_pickup Arrange for Hazardous Waste Pickup seg_solid->disp_pickup seg_liquid->disp_pickup seg_sharps->disp_pickup disp_incin Incineration at a Licensed Facility disp_pickup->disp_incin

Caption: Disposal workflow for this compound waste.

All waste must be handled in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.